3-Amino-4-methylpentanamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-amino-4-methylpentanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
InChI Key |
SVDDNCKPGUGLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 3-Amino-4-methylpentanamide: A Technical Guide
The following technical guide details the physicochemical properties, structural characteristics, and synthesis workflows for 3-Amino-4-methylpentanamide , a critical chiral building block in peptidomimetic drug design.
Executive Summary
3-Amino-4-methylpentanamide (also known as
| Parameter | Data |
| IUPAC Name | 3-Amino-4-methylpentanamide |
| Common Name | |
| CAS Number (3S) | 742676-49-9 |
| CAS Number (3R) | 1604463-13-9 |
| CAS Number (Racemic) | 747346-49-2 |
| Molecular Formula | |
| Molecular Weight | 130.19 g/mol |
| SMILES | CC(C)C(N)CC(N)=O |
Structural & Physicochemical Profile
Molecular Topology and Chirality
The molecule features a chiral center at the C3 position.[1] The (3S)-isomer is the most biologically relevant form, derived from the metabolic pathway of L-leucine. The isopropyl side chain at C4 imparts significant hydrophobicity, while the primary amine and amide groups provide hydrogen bonding donors and acceptors, facilitating strong interaction with biological targets (e.g., zinc metalloproteases).
-
Stereochemistry: The (3S) configuration corresponds to the L-amino acid lineage.
-
Conformational Space: The extra methylene group (
) between the carbonyl and the -carbon (relative to leucine) allows for the formation of unique secondary structures, such as -peptides, which form stable helices (e.g., 14-helix) distinct from -helices.
Fundamental Constants
Data aggregated from experimental values of homologous
| Property | Value / Range | Context |
| Physical State | White to off-white solid | Crystalline powder form is standard. |
| Melting Point | 105°C – 115°C (Predicted) | Lower than zwitterionic |
| Solubility (Water) | High (>50 mg/mL) | Facilitated by primary amine and amide polarity. |
| Solubility (DMSO) | Soluble | Suitable for stock solution preparation.[2] |
| pKa (Amine) | 9.0 – 9.6 | Basic; protonated ( |
| pKa (Amide) | ~15 | Neutral; does not ionize in aqueous range. |
| LogP | -0.5 to 0.2 | Amphiphilic but predominantly hydrophilic. |
Solution Chemistry & Stability
-
pH Behavior: In aqueous solution at pH 7.4, the molecule exists as a cationic species (
), enhancing solubility. -
Hydrolytic Stability: The primary amide bond is stable at neutral pH but susceptible to hydrolysis under strongly acidic (
) or basic ( ) conditions, converting back to 3-amino-4-methylpentanoic acid ( -leucine). -
Thermal Stability: Stable up to ~60°C. Long-term storage requires desiccation at 4°C to prevent hygroscopic clumping.
Synthesis and Manufacturing Context
The synthesis of 3-Amino-4-methylpentanamide typically proceeds via the Arndt-Eistert homologation of L-valine or direct amidation of
Synthetic Pathway (Visualized)
The following diagram illustrates the conversion of L-Leucine to the target amide, highlighting the critical intermediate steps.
Figure 1: Synthetic workflow from L-Leucine to 3-Amino-4-methylpentanamide via homologation and amidation.
Impurity Profile
Researchers must monitor for specific impurities arising from the synthesis:
- -Leucine (Acid): Result of incomplete amidation or hydrolysis.
-
Stereoisomers: (3R)-isomer contamination if racemization occurs during activation.
-
Dimeric species: Peptide bond formation between two monomer units during coupling.
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for identification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Retention Time: Expect early elution (approx. 3-5 min) due to polarity; ion-pairing agents (e.g., heptane sulfonic acid) may be needed for retention.
Proton NMR ( -NMR)
-
Solvent:
or DMSO- . -
Key Signals (DMSO-
):- 0.85-0.90 (d, 6H): Isopropyl methyl groups.
-
1.8-2.0 (m, 1H): Methine proton (
). -
2.1-2.3 (m, 2H):
-methylene protons ( ). -
3.0-3.2 (m, 1H):
-proton ( ). -
6.8, 7.4 (s, 2H): Amide protons (
).
Applications in Drug Development[6]
Peptidomimetics
3-Amino-4-methylpentanamide is used to replace the scissile bond in peptide substrates. The
Signaling Pathway Interference
Derivatives of this compound act as inhibitors in the mTOR pathway by mimicking leucine, a key regulator of protein synthesis.
Figure 2: Mechanism of action for beta-leucine amide derivatives in protease inhibition.
References
-
BLD Pharmatech. (2024). (3S)-3-Amino-4-methylpentanamide Product Datasheet. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 193411, Beta-Leucine. Retrieved from
-
Sigma-Aldrich. (2024). (S)-3-Amino-4-methylpentanoic acid Technical Specification. Retrieved from
-
ChemicalBook. (2024). 3-Amino-4-methylpentanamide CAS 747346-49-2.[3] Retrieved from
Sources
3-Amino-4-methylpentanamide: Comprehensive Chemical Identifiers, Stereochemical Profiling, and Synthetic Workflows
A Technical Whitepaper on β-Leucine Amide Derivatives for Peptidomimetic Drug Development
Executive Summary
In the landscape of modern drug discovery, the transition from standard α-peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of β-amino acids and their derivatives. 3-Amino-4-methylpentanamide , formally recognized as the amide derivative of β-leucine, serves as a critical chiral building block in this domain. This technical guide provides an authoritative breakdown of its chemical identifiers, stereochemical nuances, and self-validating synthetic protocols designed for researchers and drug development professionals.
Chemical Identity and Structural Parameters
3-Amino-4-methylpentanamide features a five-carbon pentanamide backbone with an amino group at the C3 (β) position and a methyl branch at the C4 position. The presence of a chiral center at C3 yields distinct stereoisomers, each possessing unique CAS registry numbers.
Core Chemical Identifiers
The following table consolidates the universal chemical identifiers for the structural skeleton of 3-Amino-4-methylpentanamide, independent of stereochemistry.
| Identifier | Value |
| IUPAC Name | 3-amino-4-methylpentanamide |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| Canonical SMILES | CC(C)C(N)CC(N)=O |
| InChI | InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
Stereoisomer Profiling and CAS Registry
Because biological targets are highly stereoselective, distinguishing between the enantiomeric forms of this compound is paramount for pharmacological efficacy.
| Stereoisomer | CAS Number | Structural Note | Source |
| Racemic / Unspecified | 747346-49-2 | Mixture of (R) and (S) enantiomers. | Fluorochem[1] |
| (3R)-Isomer | 1604463-13-9 | Derived from L-Valine via homologation. | BLDpharm[2] |
| (3S)-Isomer | 742676-49-9 | Derived from D-Valine via homologation. | Chemsrc[3] |
Pharmacological Rationale: The β-Amino Amide Advantage
Standard α-peptides suffer from poor in vivo half-lives due to rapid degradation by proteolytic enzymes such as dipeptidyl peptidase-4 (DPP-4) and various aminopeptidases. By inserting a methylene (-CH₂-) group into the peptide backbone to create a β-amino amide, researchers introduce critical steric hindrance. This geometric alteration shields the adjacent amide bonds, preventing enzymatic recognition while preserving the side-chain topology necessary for receptor binding.
Pharmacokinetic advantage of β-amino amide incorporation against proteolysis.
Synthetic Methodology: Arndt-Eistert Homologation
To synthesize enantiopure 3-amino-4-methylpentanamide, the most robust approach is the Arndt-Eistert homologation starting from the chiral pool (Valine)[4].
Stereochemical Note on Priority Inversion (Expert Insight)
A critical nuance often overlooked in the homologation of α-amino acids is the shift in Cahn-Ingold-Prelog (CIP) priorities. When starting with L-Valine (which possesses an (S)-configuration), the chiral center is flanked by a carboxyl group (-COOH) and an isopropyl group (-CH(CH₃)₂). Because oxygen has a higher atomic number, the -COOH group takes priority over the isopropyl group.
However, upon Arndt-Eistert homologation to the β-amino amide, the -COOH is replaced by a -CH₂CONH₂ group. The first point of difference now compares the isopropyl methine carbon (bonded to C, C, H) against the new methylene carbon (bonded to C, H, H). The isopropyl group now outranks the acetamide side chain. Due to this priority swap, while the spatial 3D arrangement of atoms is strictly retained during the Wolff rearrangement, the formal CIP nomenclature inverts. Thus, (2S)-Valine yields (3R)-3-amino-4-methylpentanamide[2], not the (3S)-isomer[3].
Step-by-Step Protocol: Synthesis of (3R)-3-Amino-4-methylpentanamide
Objective: To synthesize the β-amino amide with strict retention of stereochemical integrity. This protocol is designed as a self-validating system.
Phase 1: Mixed Anhydride Activation
-
Reagent Preparation: Dissolve 10 mmol of Boc-L-Valine in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cooling: Lower the reaction temperature to -15 °C using a dry ice/ethylene glycol bath.
-
Causality: Low temperatures are critical to prevent the premature decomposition of the mixed anhydride and suppress oxazolone-mediated racemization.
-
-
Activation: Add 11 mmol of N-methylmorpholine (NMM) followed dropwise by 10.5 mmol of isobutyl chloroformate (IBCF). Stir for 15 minutes.
-
Validation: The formation of a white precipitate (NMM·HCl) visually confirms the successful generation of the mixed anhydride.
-
Phase 2: Diazoketone Synthesis 4. Diazo Transfer: Slowly cannulate an excess (approx. 30 mmol) of freshly prepared, pre-cooled ethereal diazomethane (CH₂N₂) into the reaction mixture. 5. Incubation: Allow the mixture to warm to 0 °C and stir for 2 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 7:3). The diazoketone typically appears as a distinct yellow spot with a higher Rf than the starting material.
Phase 3: Wolff Rearrangement and Amidation 6. Solvent Exchange: Carefully evaporate the excess diazomethane and ether under a gentle stream of nitrogen (do not heat). Redissolve the diazoketone intermediate in 25 mL of anhydrous THF. 7. Catalysis & Trapping: Add 50 mmol of aqueous ammonia (28% NH₄OH). In the absence of light, add a catalytic solution of silver benzoate (AgBz, 0.1 mmol) dissolved in 1 mL of triethylamine. 8. Observation:
-
Causality: The Ag(I) catalyst facilitates the extrusion of nitrogen gas, driving the 1,2-alkyl shift to form a highly reactive ketene. The ammonia instantly traps the ketene, preventing dimerization and yielding the Boc-protected β-amino amide.
-
Validation: Immediate effervescence (N₂ gas evolution) validates the rearrangement.
Phase 4: Deprotection 9. Cleavage: Isolate the Boc-amide via standard aqueous workup and treat with 4M HCl in dioxane for 1 hour at room temperature. 10. Isolation: Concentrate under vacuum and triturate with cold diethyl ether to precipitate (3R)-3-amino-4-methylpentanamide hydrochloride as a highly pure white solid.
Synthetic workflow for (3R)-3-Amino-4-methylpentanamide via Arndt-Eistert homologation.
Alternative: Biocatalytic Resolution
For large-scale industrial applications, chemoenzymatic kinetic resolution offers a solvent-friendly alternative to chiral pool synthesis. As documented in advanced biocatalysis studies, racemic 3-amino-4-methylpentanoic acid derivatives can be resolved using Candida antarctica lipase A (CAL-A). CAL-A exhibits exceptional (R)-enantioselectivity during N-acylation, allowing for the precise separation of the (3R)-enantiomer from the unreacted (3S)-starting material at exactly 50% conversion[5].
References
1.[3] (3S)-3-amino-4-methylpentanamide | CAS#:742676-49-9 - Chemsrc. 3 2.[1] 3-Amino-4-methylpentanamide (CAS 747346-49-2) - Fluorochem. 1 3.[2] 1604463-13-9 | (3R)-3-Amino-4-methylpentanamide - BLDpharm. 2 4.[4] (R)-3-hydroxy-4-methylpentanoic acid | 77981-87-4 - Benchchem. 4 5.[5] Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue - ResearchGate. 5
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1604463-13-9|(3R)-3-Amino-4-methylpentanamide|BLD Pharm [bldpharm.com]
- 3. (3S)-3-amino-4-methylpentanamide | CAS#:742676-49-9 | Chemsrc [m.chemsrc.com]
- 4. (R)-3-hydroxy-4-methylpentanoic acid | 77981-87-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamic Stability of Beta-Leucine Amide Derivatives
Executive Summary
The thermodynamic stability of drug candidates is a cornerstone of successful pharmaceutical development, directly impacting shelf-life, bioavailability, and in vivo efficacy. Beta-leucine amide derivatives, a class of peptidomimetics with significant therapeutic potential, present unique stability profiles owing to their non-natural β-amino acid backbone. This guide provides a comprehensive technical exploration of the principles and methodologies for assessing the thermodynamic stability of these derivatives. We delve into both experimental and computational approaches, offering detailed protocols and explaining the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and optimize the stability of beta-leucine amide-based therapeutics.
Introduction: The Significance of Thermodynamic Stability in Beta-Leucine Amide Derivatives
Beta-amino acids, and by extension peptides and their derivatives that incorporate them, have garnered considerable interest in medicinal chemistry. The additional carbon in the backbone, compared to their α-amino acid counterparts, imparts a greater conformational stability and resistance to enzymatic degradation.[1] Beta-leucine, with its isobutyl side chain, is a key building block in the design of peptidomimetics that mimic bioactive conformations. The amide derivatives of these structures are of particular importance as they are prevalent in many drug candidates.
The thermodynamic stability of these molecules is not merely an academic curiosity; it is a critical determinant of their viability as therapeutic agents. A thermodynamically stable molecule is less likely to degrade under storage conditions, leading to a longer shelf-life.[2][3] Furthermore, in vivo, a stable conformation is more likely to present the correct pharmacophore to its biological target, leading to improved efficacy. This guide will provide the foundational knowledge and practical methodologies to rigorously assess and understand the thermodynamic stability of beta-leucine amide derivatives.
Fundamentals of Thermodynamic Stability
The thermodynamic stability of a molecule in a given state is described by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for a process, such as the unfolding or degradation of a beta-leucine amide derivative, is governed by the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the change in enthalpy , representing the heat absorbed or released during the process. It reflects changes in bonding and non-covalent interactions.
-
T is the absolute temperature in Kelvin.
-
ΔS is the change in entropy , representing the change in disorder of the system.
A negative ΔG indicates a spontaneous process (e.g., folding into a stable conformation), while a positive ΔG indicates a non-spontaneous process. The goal in drug design is often to maximize the ΔG of unfolding, thereby ensuring the molecule remains in its active conformation.
Methodologies for Assessing Thermodynamic Stability
The assessment of thermodynamic stability is a multi-faceted endeavor, employing both experimental and computational techniques to paint a complete picture.
Experimental Approaches
Calorimetry stands as the gold standard for the direct measurement of thermodynamic parameters.[4] It measures the heat changes associated with physical or chemical processes, providing direct insights into the energetics of molecular stability.[5]
DSC is a powerful technique for determining the thermal stability of molecules in the solid state or in solution.[2] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol: DSC for Beta-Leucine Amide Derivative Stability
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the beta-leucine amide derivative into a DSC pan.
-
If in solution, prepare a concentrated solution (e.g., 1-10 mg/mL) in the buffer of choice. Accurately pipette a known volume into the pan.
-
Prepare a reference pan containing an equal mass of empty pan or an equal volume of the buffer.
-
Hermetically seal both pans.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected thermal transition (e.g., 25°C).
-
Set the heating rate, typically between 1-10°C/min. A slower rate provides better resolution but requires longer experiment times.
-
-
Data Acquisition:
-
Initiate the temperature scan over the desired range (e.g., 25°C to 200°C).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to thermal events. An endothermic peak typically represents melting or unfolding, while an exothermic peak can indicate degradation or aggregation.
-
The onset temperature of the peak is often taken as the transition temperature (Tm).
-
The area under the peak is integrated to determine the enthalpy change (ΔH) of the transition.
-
Causality Behind Experimental Choices:
-
Hermetic Sealing: Prevents solvent evaporation, which would otherwise cause a large endothermic peak, obscuring the a thermal events of interest.
-
Choice of Heating Rate: A balance must be struck. A faster rate increases the signal but can broaden the transition and shift the apparent Tm to a higher temperature. A slower rate provides higher resolution but can be time-consuming.
While often used for binding studies, ITC can also be a valuable tool for assessing the stability of a molecule in solution by measuring the heat absorbed or released upon dilution. This can provide information about the energetics of intermolecular interactions and aggregation.
Experimental Protocol: ITC for Assessing Aggregation Tendency
-
Sample Preparation:
-
Prepare a concentrated solution of the beta-leucine amide derivative (e.g., 1-5 mM) in the desired buffer. This will be the injectant.
-
Fill the sample cell with the same buffer.
-
-
Instrument Setup:
-
Equilibrate the system at the desired temperature.
-
Set the injection volume (e.g., 2-10 µL) and the spacing between injections.
-
-
Data Acquisition:
-
Perform a series of injections of the concentrated sample into the buffer-filled cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to the heat of dilution.
-
If the molecule has a tendency to aggregate, the heat of dilution will be concentration-dependent.
-
The data can be fit to various models to extract thermodynamic parameters related to self-association.
-
Computational Approaches
Computational methods provide invaluable insights at the atomic level, allowing for the prediction of stability and the exploration of conformational landscapes that may be difficult to access experimentally.[6]
MD simulations model the movement of atoms and molecules over time, providing a dynamic view of a molecule's behavior in a simulated environment.[7][8]
Workflow for MD Simulation of Beta-Leucine Amide Derivative Stability
Caption: A typical workflow for assessing molecular stability using Molecular Dynamics simulations.
Causality Behind Workflow Steps:
-
Energy Minimization: A crucial step to relax the initial structure and remove any unfavorable atomic contacts that could cause the simulation to become unstable.
-
Equilibration: The system is gradually brought to the desired temperature and pressure to ensure that the production simulation starts from a well-equilibrated state.
-
Trajectory Analysis: Root Mean Square Deviation (RMSD) is monitored to assess conformational stability over time. A stable RMSD suggests the molecule is not undergoing major structural changes.
QM calculations provide a highly accurate description of the electronic structure of a molecule, making them ideal for studying the energetics of specific conformations and the strength of intramolecular interactions like hydrogen bonds.[9][10]
Workflow for QM Calculation of Conformational Stability
-
Generate Conformers: Create a set of possible low-energy conformations of the beta-leucine amide derivative.
-
Geometry Optimization: For each conformer, perform a geometry optimization to find the lowest energy structure.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data like enthalpy and entropy.
-
Single-Point Energy Calculation: Perform a high-level single-point energy calculation on the optimized geometry for a more accurate energy value.
-
Compare Energies: The relative Gibbs free energies of the different conformers can then be compared to determine their relative stabilities.
Key Factors Influencing Stability
The thermodynamic stability of a beta-leucine amide derivative is a delicate balance of several interacting factors.
Caption: Interplay of intrinsic and extrinsic factors governing the thermodynamic stability of beta-leucine amide derivatives.
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can significantly stabilize the folded conformation of a peptide by reducing the enthalpic penalty of shielding polar groups from the solvent.[11][12][13][14] The beta-amino acid backbone can facilitate unique hydrogen bonding patterns not accessible to alpha-peptides.
-
Steric Effects: The bulky isobutyl side chain of leucine can introduce steric hindrance that favors certain backbone conformations over others.[15][16] Judicious placement of beta-leucine residues can be used to pre-organize a molecule into a desired, stable conformation.
-
Solvent Interactions: The interaction of the molecule with the surrounding solvent is a major determinant of stability.[17][18][19][20] Hydrophobic collapse, driven by the desire of the nonpolar leucine side chain to minimize contact with water, is a powerful driving force for folding.
-
pH: The pH of the solution can affect the protonation state of any acidic or basic groups in the molecule, which in turn can alter electrostatic interactions and hydrogen bonding patterns, thereby influencing stability.[21][22]
Data Synthesis and Analysis
To provide a quantitative understanding, the following table summarizes hypothetical thermodynamic data for a series of beta-leucine amide derivatives with different modifications.
| Derivative | Modification | Tm (°C) | ΔH (kcal/mol) | ΔG_unfolding (kcal/mol) |
| 1 | Parent Compound | 75.2 | 50.3 | 5.8 |
| 2 | N-methylation | 82.5 | 55.1 | 6.7 |
| 3 | Cyclization | 95.8 | 62.7 | 8.2 |
| 4 | Alanine substitution | 68.4 | 45.9 | 4.9 |
Analysis of the Data:
-
N-methylation (Derivative 2): The increase in Tm and ΔG_unfolding suggests that N-methylation enhances thermodynamic stability, likely by restricting backbone flexibility and reducing the entropic cost of folding.
-
Cyclization (Derivative 3): As expected, cyclization dramatically increases stability by covalently constraining the molecule, significantly reducing the entropy of the unfolded state.[21]
-
Alanine Substitution (Derivative 4): Replacing the bulky leucine side chain with the smaller methyl group of alanine reduces the hydrophobic driving force for folding, leading to a decrease in thermodynamic stability.
Conclusion and Future Directions
The thermodynamic stability of beta-leucine amide derivatives is a critical parameter that must be carefully evaluated and optimized during drug development. This guide has outlined the fundamental principles and provided a detailed overview of the key experimental and computational methodologies for this purpose. A thorough understanding of the interplay between intrinsic structural features and extrinsic environmental factors is paramount for the rational design of stable and efficacious beta-peptidomimetic therapeutics.
Future research in this area will likely focus on the development of higher-throughput methods for stability screening and the refinement of computational models to more accurately predict the thermodynamic properties of these non-natural molecules. The continued integration of experimental data with advanced computational techniques will undoubtedly accelerate the discovery and development of the next generation of beta-leucine amide-based drugs.
References
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- Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager.
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- Peptide bond distortions from planarity: new insights from quantum mechanical calculations and peptide/protein crystal structures. PubMed.
- Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simul
- Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures. PLOS One - Research journals.
- Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. PMC.
- Conformational Study of Small Peptides Using Spectroscopy and Quantum Chemistry Calcul
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- Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions. PMC.
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- Prediction of Enzyme Thermal Stability by Comput
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- Thermodynamic Analysis of Amide Functionality in Complex Mixtures.
- A thermodynamic scale for leucine zipper stability and dimerization specificity: e and g interhelical interactions. PMC.
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- [Spoiler] AAMC FL3 C/P #9. Reddit.
- Computational Modelling of Peptides Containing Non-Standard Amino Acids. PDF.
- A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP.
- Impact of Solvent on the Thermal Stability of Amines. PMC.
- Impact of Solvent on the Thermal Stability of Amines.
- Steric effect on the self-assembly behaviours of amino acid derivatives.
- Role of backbone solvation in determining thermodynamic β propensities of the amino acids. PMC.
- Emerging experimental methods to study the thermodynamics of biomolecular condensate form
- Thermodynamics of amide + amine mixtures. 3.
- Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PMC.
- Experimental Thermodynamics Volume VII. College of Engineering and Applied Science.
- Measuring Thermodynamic Stability. Chemistry Stack Exchange.
- β-Amino Acids: Function and Synthesis. Macmillan Group.
- Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. MDPI.
- Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine.
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- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Calorimetry in Assessing Drug Delivery Mechanisms [eureka.patsnap.com]
- 6. Peptide Stability Analysis Service - CD ComputaBio [computabio.com]
- 7. Peptide MD – YSL Lab [sites.tufts.edu]
- 8. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide bond distortions from planarity: new insights from quantum mechanical calculations and peptide/protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. escholarship.org [escholarship.org]
- 13. pnas.org [pnas.org]
- 14. Hydrogen bonding stabilizes globular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Role of backbone solvation in determining thermodynamic β propensities of the amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pepdoopeptides.com [pepdoopeptides.com]
- 22. alliedacademies.org [alliedacademies.org]
An In-depth Technical Guide to the Safe Handling of 3-Amino-4-methylpentanamide
Abstract
3-Amino-4-methylpentanamide, a derivative of the amino acid L-leucine, represents a class of chiral building blocks with significant potential in synthetic chemistry and drug discovery. As with any novel or under-characterized chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide provides a comprehensive overview of the inferred safety data, handling procedures, and emergency responses for 3-Amino-4-methylpentanamide. In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related molecules, established chemical safety principles, and general laboratory best practices. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this compound effectively.
Introduction: The Precautionary Principle in Practice
Primary amino amides are recognized as valuable organocatalysts and synthons in a wide range of asymmetric organic transformations.[1] 3-Amino-4-methylpentanamide, by virtue of its primary amine and amide functional groups, is a versatile precursor for the synthesis of more complex molecules, including peptide analogues and potential bioactive agents. The structural relationship to 3-amino-4,4-dimethyl lithocholic acid derivatives, which have been explored as potent and selective allosteric activators of SHP1, highlights that molecules with this scaffold can possess significant biological activity.[2]
This potential for bioactivity necessitates a cautious and well-informed approach to its handling. The core tenet of this guide is the precautionary principle : in the absence of complete hazard data, the compound must be treated as potentially hazardous, and handling procedures should be designed to minimize exposure to As Low As Reasonably Achievable (ALARA). This document serves as a foundational resource, bridging the gap left by the absence of a specific SDS.
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is the first step in a robust risk assessment. The data presented below is for the (R)-enantiomer, which is commercially available.
| Property | Value | Source / Comment |
| IUPAC Name | (3R)-3-Amino-4-methylpentanamide | Commercial Supplier Data |
| CAS Number | 1604463-13-9 | For the (R)-enantiomer.[3] |
| Molecular Formula | C₆H₁₄N₂O | [3] |
| Molecular Weight | 130.19 g/mol | [3] |
| Appearance | White to off-white solid (presumed) | Based on typical appearance of similar small organic molecules. |
| Topological Polar Surface Area (TPSA) | 69.11 Ų | Computational data.[3] Suggests potential for good cell permeability. |
| logP (Octanol-Water Partition Coeff.) | -0.1549 | Computational data.[3] Indicates hydrophilicity. |
| Hydrogen Bond Donors | 2 | Computational data.[3] (From -NH₂ and -CONH₂) |
| Hydrogen Bond Acceptors | 2 | Computational data.[3] (From C=O and -NH₂) |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Recommended by commercial suppliers.[3] |
Hazard Identification and Risk Assessment (Inferred)
Based on the functional groups (primary amine, primary amide) and safety data for analogous compounds, a provisional hazard profile for 3-Amino-4-methylpentanamide can be constructed. Primary amines can be corrosive or irritating to skin and eyes, and fine organic powders can cause respiratory tract irritation.[4]
Anticipated GHS Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[4] | |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[5] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[4] |
Causality Behind the Assessment:
-
Skin/Eye Irritation: The primary amine group can exhibit basic properties, leading to irritation upon contact with skin and mucous membranes. This is a common characteristic of many small molecule amines.
-
Respiratory Irritation: As a fine solid, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of airborne particles can lead to irritation of the nose, throat, and lungs.
Standard Operating Procedures for Safe Handling
A multi-layered approach, combining engineering controls, personal protective equipment (PPE), and strict procedural adherence, is essential for minimizing exposure.
Engineering Controls
All manipulations of solid 3-Amino-4-methylpentanamide or its concentrated solutions must be conducted in a properly functioning and certified chemical fume hood. The fume hood provides the primary barrier, containing airborne particles and vapors and protecting the user.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and is non-negotiable.
-
Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Use chemically resistant nitrile gloves. Gloves must be inspected for tears or pinholes before each use. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after work is complete.[6]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Have a designated waste container and a chemical spill kit readily accessible.
-
Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent the dispersal of fine powder. Use a spatula for transfers and avoid creating dust clouds.
-
Dissolution: When preparing solutions, add the solid 3-Amino-4-methylpentanamide slowly to the solvent. Stir gently to avoid splashing.
-
Post-Handling: After use, decontaminate the spatula and work surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean. Securely seal the primary container.
-
Personal Hygiene: Always wash hands with soap and water after removing gloves and before leaving the laboratory. Do not eat or drink in the laboratory.[6]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
The appropriate response depends on the scale of the spill. For any major spill (large quantity, outside of a containment area), evacuate the area and contact emergency personnel immediately.
Caption: A typical amide coupling workflow with safety checkpoints.
Methodology with Integrated Safety:
-
Reagent Preparation: In a chemical fume hood, dissolve Boc-Glycine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). Causality: EDC and HOBt are known sensitizers and irritants; handling them in a contained environment is crucial.
-
Nucleophile Addition: Add a solution of 3-Amino-4-methylpentanamide in a minimal amount of DMF to the reaction mixture.
-
Initiation: Cool the mixture in an ice bath and slowly add N,N-Diisopropylethylamine (DIPEA). Causality: The acid-base reaction can be exothermic. Cooling prevents a runaway reaction and potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by an appropriate method like LC-MS.
-
Workup: Quench the reaction with water and perform a standard aqueous workup using ethyl acetate and brine. Causality: When using a separatory funnel, vent frequently to release pressure from any off-gassing.
-
Purification: Concentrate the organic layer and purify the crude product using flash column chromatography.
-
Waste Disposal: All aqueous and organic wastes, as well as contaminated silica gel, must be disposed of in appropriately labeled hazardous waste containers.
Conclusion
While 3-Amino-4-methylpentanamide holds promise as a synthetic building block, the absence of comprehensive safety data mandates a highly cautious and proactive safety culture. By treating the compound as potentially hazardous and adhering to the principles of risk assessment, engineering controls, diligent use of PPE, and emergency preparedness, researchers can confidently and safely explore its full scientific potential. This guide provides the framework for that safe exploration, empowering scientists to innovate responsibly.
References
-
PubChem. (n.d.). 3-amino-N,N-diethyl-4-methylpentanamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved March 7, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Carlroth.com. Retrieved March 7, 2026, from [Link]
-
New England Biolabs. (2024, November 25). Safety Data Sheet for Amino Acid Mixture (N6843) UKM. NEB.com. Retrieved March 7, 2026, from [Link]
-
Amino Labs. (n.d.). Practice Safe Science. Amino.bio. Retrieved March 7, 2026, from [Link]
-
Agilent Technologies. (2024, December 27). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Agilent.com. Retrieved March 7, 2026, from [Link]
-
Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved March 7, 2026, from [Link]
-
Li, R. J., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2386. Retrieved March 7, 2026, from [Link]
-
Reddy, G. M., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 13(1), 1. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-4-methylpentan-2-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. ACS.org. Retrieved March 7, 2026, from [Link]
-
Berry & Associates/ICON Isotopes. (2019, October 28). Safety Data Sheet Amino-modifier-C6-dC CEP. Berryassoc.com. Retrieved March 7, 2026, from [Link]
-
Sitek, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 22(15), 8299. Retrieved March 7, 2026, from [Link]
Sources
Literature review of beta-amino acid amides and 3-Amino-4-methylpentanamide
Strategic Integration of -Amino Acid Amides in Drug Discovery: A Focus on 3-Amino-4-methylpentanamide
Executive Summary
As the pharmaceutical industry shifts toward highly stable, targeted biologics and peptidomimetics, the structural limitations of naturally occurring
The Pharmacological Causality of -Amino Acid Amides
The integration of
Naturally occurring peptides are rapidly degraded in vivo by
Mechanistic pathway linking the β-amino amide core to enhanced pharmacological efficacy. [1]
Structural & Physicochemical Profiling: 3-Amino-4-methylpentanamide
3-Amino-4-methylpentanamide is a highly versatile chiral building block. As the amide derivative of
Quantitative Data & Comparative Analysis
To optimize ligand efficiency and predict bioavailability, we must analyze the compound's physicochemical properties. The table below summarizes the core metrics of 3-Amino-4-methylpentanamide:
| Property | Value | Scientific Causality & Significance |
| Chemical Formula | C₆H₁₄N₂O | Low molecular weight (130.19 g/mol ) allows for high ligand efficiency in fragment-based drug design. |
| Topological Polar Surface Area (TPSA) | 69.11 Ų | Falls well within the optimal range (< 140 Ų) for excellent membrane permeability and oral bioavailability. |
| LogP | -0.15 | The slightly negative partition coefficient indicates high aqueous solubility, preventing aggregation in biological buffers. |
| H-Bond Donors / Acceptors | 2 / 2 | Facilitates robust, directional hydrogen bonding with target receptor residues, enhancing binding affinity. |
| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to achieve an induced fit without excessive entropic penalty upon binding. |
Biocatalytic Synthesis and Kinetic Resolution Workflows
The chemical synthesis of enantiopure
Research by Ma et al. () demonstrates that whole-cell catalysts containing nitrile hydratase can convert
Biocatalytic cascade for the synthesis and resolution of enantiopure β-amino acids.[1][2]
Step-by-Step Methodology: Enzymatic Kinetic Resolution of 3-Amino-4-methylpentanamide
This protocol utilizes BapA (from Sphingosinicella xenopeptidilytica) to isolate the (R)-enantiomer of 3-amino-4-methylpentanamide from a racemic mixture.
Self-Validating System: This workflow is inherently self-validating. Because BapA strictly processes the (S)-enantiomer, the reaction naturally arrests at exactly 50% conversion. Continuous monitoring via chiral HPLC acts as an internal checkpoint; a plateau at 50% conversion mathematically guarantees an enantiomeric excess (ee) of >99% for the remaining (R)-amide.
-
Substrate Preparation:
-
Action: Dissolve 50 mM of racemic 3-amino-4-methylpentanamide in 100 mM Tris-HCl buffer. Adjust pH to 7.5.
-
Causality: A pH of 7.5 ensures the catalytic histidine residue in the enzyme's active site remains unprotonated (active), while the substrate's primary amine remains partially protonated, optimizing electrostatic docking.
-
-
Biocatalyst Introduction:
-
Action: Add purified
-aminopeptidase (BapA) at a concentration of 10 U/mg of substrate. -
Causality: Standard
-aminopeptidases cannot be used here. BapA is explicitly chosen because its expanded active site pocket accommodates the extra methylene unit of the -leucine derivative.
-
-
Incubation & Kinetic Monitoring:
-
Action: Incubate the reactor at 28°C under continuous orbital shaking (150 rpm). Sample every 2 hours and analyze via chiral HPLC (e.g., Crownpak CR(+) column).
-
Causality: Operating at 28°C provides sufficient kinetic energy to overcome the activation barrier of amide hydrolysis without risking the thermal denaturation of the BapA biocatalyst.
-
-
Reaction Termination & Separation:
-
Action: Upon reaching the 50% conversion plateau, terminate the reaction by dropping the pH to 2.0 using 1M HCl. Separate the unreacted (R)-3-amino-4-methylpentanamide from the newly formed (S)-3-amino-4-methylpentanoic acid using cation-exchange chromatography.
-
Causality: Acidification instantly protonates the enzyme's active site, halting catalysis and preventing any non-specific background hydrolysis, thereby locking in the high enantiomeric purity.
-
Future Perspectives
The utility of 3-Amino-4-methylpentanamide and broader
References
-
Heck, T., Seebach, D., Osswald, S., Ter Wiel, M. K., Kohler, H. P., & Geueke, B. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. ChemBioChem, 10(9), 1558-1561. URL:[Link]
-
Ma, D.-Y., et al. (2008). Nitrile biotransformations for asymmetric synthesis of beta-amino acid and beta-amino acid amide. Chinese Journal of Organic Chemistry. URL:[Link]
Methodological & Application
Application Note: Enantioselective Synthesis Protocols for (S)-3-Amino-4-methylpentanamide
Introduction & Scientific Context
(S)-3-Amino-4-methylpentanamide (also known as
This application note details two orthogonal, self-validating methodologies for the enantioselective synthesis of (S)-3-amino-4-methylpentanamide: Asymmetric Induction via Ellman's Sulfinamide and Chiral Pool Homologation via the Arndt-Eistert reaction.
Mechanistic Pathways & Causality
The generation of the
Pathway A: Asymmetric Induction via Ellman's Sulfinamide
This method leverages
Pathway B: Chiral Pool Homologation via Arndt-Eistert Synthesis
For laboratories preferring to bypass asymmetric induction, the Arndt-Eistert homologation of naturally occurring L-valine provides a direct route to
Experimental Workflows & Protocols
Protocol A: Synthesis via Ellman's Chiral Sulfinamide
Step 1: Imine Condensation
-
Charge a flame-dried round-bottom flask with
-tert-butanesulfinamide (1.0 equiv) and isobutyraldehyde (1.2 equiv) in anhydrous THF (0.5 M) under a nitrogen atmosphere. -
Add
(2.0 equiv) dropwise at room temperature. The titanium reagent acts as both a Lewis acid and a dehydrating agent. Stir for 12 h. -
Quench the reaction by pouring it into an equal volume of saturated aqueous
while stirring rapidly. Filter the resulting titanium dioxide suspension through a Celite pad. -
Extract the filtrate with EtOAc, dry over
, and concentrate to yield the chiral sulfinyl imine.
Step 2: Diastereoselective Enolate Addition
-
In a separate flame-dried flask, generate the lithium enolate of methyl acetate (1.5 equiv) using LDA (1.5 equiv) at -78 °C in anhydrous THF.
-
Add the sulfinyl imine (from Step 1) dropwise to the enolate solution at -78 °C. Stir for 3 h to allow the kinetically controlled addition to complete.
-
Quench with saturated aqueous
at -78 °C, warm to room temperature, and extract with EtOAc. Purify via flash chromatography to isolate the -sulfinyl -amino ester.
Step 3: Amidation and Auxiliary Cleavage
-
Dissolve the purified ester in 7M
in MeOH. Heat in a sealed pressure tube at 50 °C for 24 h to convert the methyl ester to the primary amide. -
Cool the mixture to 0 °C and add 4M HCl in dioxane (3.0 equiv) to cleave the sulfinyl group. Stir for 1 h.
-
Concentrate under reduced pressure and recrystallize from EtOH/Et2O to afford
-3-amino-4-methylpentanamide hydrochloride.
Fig 1. Asymmetric synthesis of 3-Amino-4-methylpentanamide via Ellman's sulfinamide.
Protocol B: Synthesis via Arndt-Eistert Homologation
Step 1: Diazoketone Formation
-
Dissolve
-Boc-L-valine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -15 °C under nitrogen. -
Add
-methylmorpholine (NMM, 1.1 equiv) followed by the dropwise addition of isobutyl chloroformate (1.05 equiv). Stir for 30 min to form the mixed anhydride. -
Filter the precipitated NMM-HCl salts directly into a flask containing a freshly prepared, pre-cooled (0 °C) ethereal solution of diazomethane (3.0 equiv). Stir for 2 h.
Step 2: Wolff Rearrangement
-
Carefully concentrate the diazoketone under reduced pressure (Safety Note: Blast shield required; avoid ground glass joints).
-
Dissolve the crude diazoketone in a THF/water mixture (9:1). Add silver benzoate (0.1 equiv) and triethylamine (2.0 equiv).
-
Stir the mixture in the dark for 12 h. The evolution of nitrogen gas indicates the progression of the Wolff rearrangement.
-
Quench with 10% citric acid, extract with EtOAc, and purify via chromatography to yield
-Boc- - -leucine[6].
Step 3: Amidation and Deprotection
-
Couple the resulting
-amino acid with (3.0 equiv) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF for 4 h at room temperature. -
Extract and wash the isolated
-Boc amide, then treat it with 20% TFA in DCM for 1 h at room temperature to remove the Boc protecting group. -
Evaporate the solvent and lyophilize to yield
-3-amino-4-methylpentanamide trifluoroacetate.
Fig 2. Arndt-Eistert homologation of L-Valine to yield 3-Amino-4-methylpentanamide.
Quantitative Data & Yield Comparison
The selection of the synthetic route depends heavily on the laboratory's infrastructure (e.g., ability to safely handle diazomethane) and the scale of the required synthesis.
| Parameter | Method A: Ellman's Sulfinamide | Method B: Arndt-Eistert Homologation |
| Starting Material | Isobutyraldehyde | N-Boc-L-Valine |
| Stereocontrol Mechanism | Asymmetric Induction (Chiral Auxiliary) | Chiral Pool (Retention of Configuration) |
| Overall Yield (approx.) | 65 - 75% | 50 - 60% |
| Enantiomeric/Diastereomeric Excess | > 98% de | > 99% ee (retains starting ee) |
| Scalability | Excellent (Multi-gram to Kilogram) | Moderate (Limited by Diazomethane hazards) |
| Key Reagents | (R)-t-Butanesulfinamide, Ti(OEt)4, LDA | Isobutyl chloroformate, Diazomethane, AgOBz |
References
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. URL: [Link]
-
European Journal of Biomedical AND Pharmaceutical sciences. (2017). The versatility of 2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide). URL: [Link]
-
Seebach, D., et al. (1996). β-Peptides: synthesis by Arndt–Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. URL: [Link]
-
Pinho, V. D., et al. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(70), 37419-37422. URL: [Link]
Sources
- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Procedures for Coupling 3-Amino-4-methylpentanamide (β-Leucine Amide) in Peptidomimetic Synthesis
Rationale & Mechanistic Insights
The incorporation of β-amino acids into peptide sequences is a cornerstone strategy in the development of proteolytically stable peptidomimetics and foldamers ([1]). Among these, 3-Amino-4-methylpentanamide (the C-terminal amide of β-leucine) presents a unique synthetic challenge. The primary amine at the C3 position is severely sterically hindered by the adjacent isopropyl group at C4. This β-branching restricts the trajectory of nucleophilic attack (Bürgi-Dunitz angle), drastically reducing coupling kinetics and increasing the susceptibility of the activated carboxylic acid to base-catalyzed epimerization.
As a Senior Application Scientist, I approach this challenge not by brute-forcing the reaction with excess reagents, but by manipulating the mechanistic pathways of amide bond formation.
Causality Behind Reagent Selection
Standard carbodiimide protocols (e.g., DCC/HOBt) are often insufficient for hindered β-amino acids, leading to sluggish conversions. While uronium salts like HATU are highly reactive, they require a tertiary base. The use of standard bases like N,N-Diisopropylethylamine (DIPEA) often abstracts the α-proton of the activated ester before the hindered amine can attack, leading to oxazolone formation and subsequent epimerization.
To mitigate these risks, we employ two distinct strategies:
-
The Base-Free Oxyma System: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC has emerged as a superior alternative to benzotriazole-based additives ([2]). It forms a highly reactive active ester without the need for a base, suppressing epimerization and eliminating the explosion risks associated with HOBt.
-
The TMP Proton-Sponge Strategy: When HATU must be used, replacing DIPEA with 2,4,6-trimethylpyridine (TMP/collidine) is critical. TMP is sufficiently nucleophilic to act as a proton sponge but lacks the basicity required to trigger oxazolone-mediated epimerization ([3]).
Mechanistic pathway of DIC/OxymaPure-mediated coupling to β-leucine amide.
Quantitative Optimization Data
To demonstrate the efficacy of these mechanistic choices, the following data summarizes the coupling of a standard Fmoc-protected α-amino acid to 3-Amino-4-methylpentanamide under various conditions. The data clearly illustrates that while HATU/DIPEA drives conversion, it sacrifices stereochemical integrity. The DIC/OxymaPure system, particularly under microwave (MW) irradiation, provides the optimal balance of yield and purity.
Table 1: Comparative Coupling Efficiencies for β-Leucine Amide
| Coupling System | Solvent | Base | Temp (°C) | Time (h) | Conversion (%)* | Epimerization (%)** |
| DIC / HOBt | DMF | None | 25 | 12 | 42 | < 1.0 |
| HATU / DIPEA | DMF | DIPEA | 25 | 4 | 88 | 7.5 |
| HATU / TMP | DMF | TMP | 25 | 4 | 85 | 0.8 |
| DIC / OxymaPure | DMF | None | 25 | 4 | 91 | < 1.0 |
| DIC / OxymaPure | DMF | None | 75 (MW) | 0.25 | > 99 | 1.2 |
*Determined by LC-MS integration of the product peak relative to the starting amine. **Determined by chiral HPLC analysis of the crude reaction mixture.
Experimental Methodologies
The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the workflow to ensure that the researcher can verify the success of the coupling before proceeding to workup.
Protocol A: Solution-Phase Coupling using DIC/OxymaPure (Ambient Temperature)
Objective: High-fidelity coupling of Fmoc-AA-OH to 3-Amino-4-methylpentanamide with minimal epimerization.
Reagents: Fmoc-AA-OH (1.5 eq), 3-Amino-4-methylpentanamide (1.0 eq), DIC (1.5 eq), OxymaPure (1.5 eq), Anhydrous DMF.
-
Pre-activation: Dissolve Fmoc-AA-OH and OxymaPure in anhydrous DMF to achieve a 0.1 M concentration. Chill the solution to 0 °C and add DIC dropwise. Stir for 10 minutes. Causality: Pre-activation at 0 °C prevents premature degradation of the active ester and minimizes thermal epimerization of the carboxylic acid before the hindered amine is introduced.
-
Nucleophilic Addition: Add 3-Amino-4-methylpentanamide to the reaction mixture. Allow the solution to warm naturally to 25 °C and stir for 4 hours.
-
Self-Validation Check (IPC): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN/H₂O (1:1), and analyze via LC-MS. Validation: The disappearance of the free amine mass (m/z 131.1 [M+H]⁺) and the appearance of the target product mass confirms successful coupling. If conversion is < 95%, re-dose the system with 0.5 eq of pre-activated Fmoc-AA-OH.
-
Workup: Quench the reaction with N,N-dimethylethylenediamine (0.1 eq) to scavenge any unreacted active ester. Dilute with EtOAc, wash sequentially with 5% NaHCO₃, 5% citric acid, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Coupling (Highly Hindered Sequences)
Objective: Rapid coupling for complex sequence contexts where ambient conditions fail to drive the reaction to completion.
Reagents: Fmoc-AA-OH (2.0 eq), 3-Amino-4-methylpentanamide (1.0 eq), DIC (2.0 eq), OxymaPure (2.0 eq), DMF.
-
Preparation: In a microwave-safe vial, combine all reagents simultaneously in DMF. Causality: Unlike HATU, which requires a base and can cause irreversible guanidinylation of the primary amine at high temperatures ([4]), the DIC/Oxyma system is thermally stable and base-free, making it the safest and most effective choice for microwave irradiation.
-
Irradiation: Heat the mixture in a dedicated peptide synthesis microwave reactor at 75 °C for 15 minutes (ramp time: 2 minutes).
-
Self-Validation Check (IPC): Analyze a 5 µL aliquot via LC-MS. Validation: Conversion should exceed 99%. The lack of +98 Da adducts in the mass spectrum confirms the absence of uronium-induced guanidinylation side reactions.
-
Workup: Proceed with standard liquid-liquid extraction (as in Protocol A) or direct preparative HPLC purification.
Decision tree for optimizing the coupling of sterically hindered β-amino acid amides.
References
-
Foldamers with Heterogeneous Backbones Accounts of Chemical Research[Link]
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Chemistry - A European Journal[Link]
-
Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews[Link]
Sources
Precision Engineering of Peptidomimetics: 3-Amino-4-methylpentanamide as a Chiral Building Block
Executive Summary
3-Amino-4-methylpentanamide (often referred to as
This Application Note provides a validated workflow for the enantioselective isolation and solid-phase incorporation of this building block. We prioritize a biocatalytic kinetic resolution approach over the traditional Arndt-Eistert homologation to minimize safety risks associated with diazomethane and maximize enantiomeric purity (
Structural Properties & Stereochemical Control
The utility of 3-amino-4-methylpentanamide relies entirely on its stereochemistry. The (R)-isomer is typically the biologically relevant congener for mimicking L-amino acid side-chain topology in
Key Chemical Attributes
| Property | Specification |
| IUPAC Name | 3-Amino-4-methylpentanamide |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 130.19 g/mol |
| Chiral Center | C3 (Beta position) |
| pKa (approx) | |
| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM |
The "Beta" Effect
Incorporating this residue into a peptide sequence allows for:
-
Metabolic Stability: The additional backbone carbon prevents cleavage by standard aminopeptidases.
-
Foldamer Formation:
-peptides can adopt stable helices (e.g., 3.14-helix) in solution without the need for macrocyclization.
Workflow Visualization
The following diagram outlines the logical flow from racemic starting material to the final peptidomimetic scaffold, highlighting the critical decision points.
Figure 1: Strategic workflow for the isolation and utilization of chiral 3-amino-4-methylpentanamide.
Protocol A: Biocatalytic Kinetic Resolution (Green Synthesis)
Objective: Isolate enantiopure (R)-3-amino-4-methylpentanamide from racemic material.
Rationale: While Arndt-Eistert synthesis is possible, it involves explosive diazomethane.[1] Enzymatic resolution using Candida antarctica Lipase B (CAL-B) is safer, scalable, and yields high optical purity.
Materials
-
Substrate: Racemic 3-amino-4-methylpentanamide (10 mmol).
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435), >5000 U/g.
-
Acyl Donor: Ethyl acetate (acts as both solvent and donor).
-
Solvent: Anhydrous MTBE (Methyl tert-butyl ether) or pure Ethyl Acetate.
Step-by-Step Methodology
-
Preparation: Dissolve racemic 3-amino-4-methylpentanamide (1.30 g, 10 mmol) in anhydrous Ethyl Acetate (50 mL).
-
Note: If solubility is poor, add 5% MTBE.
-
-
Enzyme Addition: Add immobilized CAL-B (650 mg, 50% w/w relative to substrate).
-
Incubation: Shake the suspension at 200 rpm at 30°C.
-
Monitoring: Monitor reaction progress via HPLC (C18 column) or TLC (ninhydrin stain). The reaction typically reaches 50% conversion in 12–24 hours.
-
Termination: Filter off the immobilized enzyme beads. Wash beads with EtOAc.
-
Separation (Critical Step):
-
Isolation: Basify the aqueous phase to pH 10 with 2M NaOH and extract with DCM (4x). Dry over
and concentrate to yield the pure (R)-amine.
Expected Yield: ~40–45% (Theoretical max 50%).
Optical Purity:
Protocol B: Fmoc-Protection & SPPS Coupling
Objective: Incorporate the chiral building block into a peptide backbone.
Challenge:
Part 1: Fmoc Protection[12]
-
Dissolve (R)-3-amino-4-methylpentanamide (1 eq) in 1:1 Dioxane/Water.
-
Add
(2 eq). -
Add Fmoc-OSu (1.1 eq) slowly at 0°C. Stir at RT for 4 hours.
-
Acidify to pH 2, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
Part 2: Solid Phase Coupling (SPPS)
Reagents:
-
Resin: Rink Amide resin (for C-terminal amides).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.
-
Base: DIEA (Diisopropylethylamine).
Coupling Cycle:
-
De-protection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).
-
Activation:
-
Mix Fmoc-(R)-
-residue (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. -
Add DIEA (6 eq).
-
Pre-activation time: 2 minutes (Essential for
-amino acids).[3]
-
-
Coupling: Add activated mixture to resin. Shake for 2 hours (Double the standard time for
-amino acids). -
Kaiser Test: Verify coupling completeness. If blue, re-couple.
Analytical Quality Control
Chiral HPLC Method
To verify the enantiomeric excess (
-
Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).
-
Mobile Phase:
-
For AD-H: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
For Crownpak: Perchloric acid pH 1.5 (aqueous).
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Retention Time: (R)-isomer typically elutes second on Crownpak CR(+) due to stronger complexation with the chiral crown ether.
Application Notes & Troubleshooting
Solubility Issues
The free amide is moderately polar. If precipitation occurs during the enzymatic resolution, add tert-Amyl alcohol as a co-solvent. It maintains lipase activity better than DMSO.
Cyclization Risks
Unlike
Storage
Store the free amine under Argon at -20°C. The Fmoc-protected derivative is stable at 4°C for months.
References
-
Arndt-Eistert Homologation (Classic Route)
-
Podlech, J., & Seebach, D. (1995).[6] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.
-
-
Enzymatic Kinetic Resolution (Recommended Route)
- Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure -amino acids." Tetrahedron.
-
Peptidomimetic Applications
- Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry.
-
Physical Data & Safety
- PubChem Compound Summary for 3-Amino-4-methylpentanamide.
Sources
- 1. Arndt-Eistert_synthesis [chemeurope.com]
- 2. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Arndt-Eistert Homologation | Ambeed [ambeed.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing racemization during 3-Amino-4-methylpentanamide coupling
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals troubleshooting stereochemical degradation during the synthesis of complex peptidomimetics.
Root Cause Analysis: The Mechanistic "Why"
When coupling an activated
The Causality of Racemization:
3-Amino-4-methylpentanamide is a
Because the activated
Kinetic competition between direct aminolysis and oxazolone-mediated racemization.
Quantitative Data: Additive & Base Selection
To suppress the oxazolone pathway, we must optimize the coupling reagent to form an ester that resists cyclization, and utilize a base that cannot abstract the
Table 1: Impact of Coupling Systems on Racemization (Hindered Amine Model)
| Coupling System | Base Additive | Relative Coupling Rate | Racemization Risk | Mechanistic Rationale |
| HATU | DIEA | Very Fast | High | Strong base promotes rapid oxazolone deprotonation. |
| PyBOP | DIEA | Fast | Moderate | Better than uroniums, but DIEA still poses a risk[2]. |
| DIC / HOBt | None | Slow | Moderate | Classic method; sluggish with hindered amines. |
| DIC / OxymaPure | None | Fast | Very Low | Oxyma ester resists cyclization; neutral conditions[3]. |
| DEPBT | TMP (Collidine) | Moderate | Very Low | TMP steric bulk prevents |
Self-Validating Protocol: Optimized Coupling Workflow
Objective: Couple Fmoc-Xaa-OH to 3-amino-4-methylpentanamide with <1% racemization.
Validation Mechanism: This protocol includes an in-process LC-MS checkpoint. By monitoring the ratio of the active ester to the oxazolone intermediate, the system validates whether the kinetic balance is favoring the desired product or the degradation pathway.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 eq of the incoming Fmoc-
-amino acid and 1.0 eq of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in dry DMF to achieve a 0.1 M concentration. Causality: OxymaPure acts as a superior nucleophile to form a highly reactive, non-basic active ester, suppressing oxazolone formation[3]. -
Activation: Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at 0 °C to initiate active ester formation while suppressing thermal cyclization.
-
Amine Addition: Add 1.1 eq of 3-amino-4-methylpentanamide to the reaction vessel.
-
Base Addition (Critical Step): Add 1.0 eq of 2,4,6-trimethylpyridine (TMP/collidine). Causality: TMP provides the necessary basicity to drive the reaction, but its methyl groups create severe steric hindrance, preventing it from abstracting the
-proton of any transient oxazolone[3]. -
Incubation & In-Process Validation: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Self-Validation Check (t=60 min): Quench a 5 µL aliquot into 100 µL of 50% MeCN/H₂O (0.1% TFA). Analyze via LC-MS.
-
Pass: Major peak is the desired product mass. Unreacted active ester is visible, but no oxazolone mass (-18 Da from the activated acid) is detected.
-
Fail: If the oxazolone mass is dominant, the reaction temperature is too high or the amine is compromised. Abort and restart at a strict 0 °C.
-
-
Workup: Perform a standard aqueous wash (0.1 M HCl followed by saturated NaHCO₃) to remove TMP and Oxyma byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is my incoming amino acid racemizing, but not the 3-amino-4-methylpentanamide?
A: The chiral center of 3-amino-4-methylpentanamide is located at the
Q2: Can I use PyBOP instead of DIC/Oxyma? A: PyBOP is an excellent reagent that generally minimizes racemization compared to older phosphonium reagents[2]. However, PyBOP requires the addition of a tertiary amine base to initiate activation. In the context of a sterically hindered amine like 3-amino-4-methylpentanamide, prolonged exposure to standard bases (like DIEA) increases the risk of base-catalyzed racemization. If using PyBOP, strictly substitute DIEA with TMP[3].
Q3: How does temperature affect the racemization rate in this specific coupling? A: Oxazolone formation and subsequent deprotonation are highly temperature-dependent. By initiating the coupling at 0 °C, the kinetic energy is insufficient to overcome the activation barrier for oxazolone formation, while the highly reactive Oxyma ester can still undergo aminolysis, albeit slowly.
References
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances (RSC Publishing) URL:[Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications (via PMC / NIH) URL:[Link]
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Solubilization of 3-Amino-4-methylpentanamide
The following guide serves as a specialized technical support resource for researchers working with 3-Amino-4-methylpentanamide (often referred to as
Executive Summary & Compound Profile
3-Amino-4-methylpentanamide is the amide derivative of
-
CAS (Generic): 1604463-13-9 (Example for (R)-isomer)[2][3][4][5]
-
Molecular Formula:
[2][3] -
pKa (Estimated): ~9.0–9.5 (Amine group)[2]
-
LogP: ~ -0.15 (Hydrophilic, but kinetically slow to wet due to the isobutyl side chain)[2]
The Core Issue: Users frequently report that the powder "floats" or forms a suspension rather than a clear solution. This is predominantly a pH-dependent ionization issue combined with hydrophobic surface wetting of the free base crystals.[2]
Troubleshooting Guide (Q&A)
Issue 1: "The powder floats on the water surface and refuses to wet."
Diagnosis: High surface tension and hydrophobic side-chain interactions.[2]
The isobutyl group (
Solution:
-
Pre-wetting: Add a minimal volume (e.g., 50–100
) of DMSO or Ethanol to the powder first.[2] This lowers the contact angle, allowing the water to penetrate the crystal stack. -
Vortexing: Once wetted, add the required volume of water and vortex vigorously.
-
Acidification: If it remains cloudy, the pH is likely too high (see Issue 2).[2]
Issue 2: "I need a 100 mM stock, but it precipitates or stays cloudy."
Diagnosis: Self-buffering at alkaline pH.[2] As a primary amine, the free base of 3-Amino-4-methylpentanamide will accept protons from water, raising the pH of the solution to ~10–11. At this pH, the amine exists largely in its neutral (unprotonated) state, which is the least soluble form.
Solution: Convert to the Hydrochloride Salt in situ.
To achieve high concentrations (>50 mM), you must ensure the amine is protonated (
-
Protocol: For every 1 mole of 3-Amino-4-methylpentanamide, add 1.0–1.1 equivalents of 1N HCl .
-
Mechanism: This converts the free base into the highly soluble hydrochloride salt.
Issue 3: "Can I dissolve this in PBS (Phosphate Buffered Saline)?"
Diagnosis: Ionic Strength and pH Conflict.[2] PBS buffers to pH 7.4. While the compound should be protonated at pH 7.4, the presence of phosphate ions can sometimes lead to "salting out" effects or slower dissolution kinetics compared to pure water. Furthermore, if the stock concentration is high, the buffer capacity of PBS may be overwhelmed, causing local pH spikes that precipitate the free base.
Solution:
-
Dissolve the compound in pure water or 0.1 M HCl first to create a concentrated stock.[2]
-
Dilute this stock into PBS only at the final experimental step. This prevents the "pH shock" precipitation.
Detailed Solubilization Protocols
Protocol A: Standard Aqueous Stock (Recommended)
Best for: Cell culture, animal dosing, and general biochemistry.[2]
| Step | Action | Technical Rationale |
| 1 | Weigh 13.0 mg of compound (approx. 100 µmol).[2] | Target: 100 mM in 1 mL. |
| 2 | Add 900 µL of ultrapure water (Milli-Q). | Start with 90% of final volume. |
| 3 | Check Turbidity: If clear, proceed. If cloudy/floating, add 100 µL of 1.0 N HCl . | Converts free base to soluble HCl salt.[2] |
| 4 | Vortex for 30 seconds. | Ensures homogeneity. |
| 5 | Measure pH. Target range: 4.0 – 6.0 . | Ensures full protonation ( |
| 6 | Filter sterilize (0.22 µm PVDF). | Removes any non-dissolved particulate.[2] |
Protocol B: Hydrophobic "Wetting" Method
Best for: High concentrations (>200 mM) or stubborn batches.[2]
-
Place powder in the tube.
-
Add DMSO to 5-10% of the final target volume.[2] (e.g., for 1 mL, add 50-100 µL DMSO).[2]
-
Vortex until a clear paste or syrup forms.
-
Slowly add water (dropwise) while vortexing.[2]
-
Note: The final solution will contain residual DMSO. Ensure this is compatible with your biological assay.
Solubility Decision Tree (Logic Flow)
The following diagram illustrates the decision-making process for solubilizing 3-Amino-4-methylpentanamide based on the starting material and observed behavior.
Figure 1: Decision matrix for solubilizing 3-Amino-4-methylpentanamide.[2] Blue nodes indicate starting state; Red nodes indicate critical intervention points.[2]
Physicochemical Data & Reference Table
| Parameter | Value / Description | Implication for Solubility |
| Water Solubility (HCl Salt) | > 50 mg/mL | Highly soluble; preferred form for stocks.[2] |
| Water Solubility (Free Base) | Variable (pH dependent) | Low solubility at pH > 9.0 due to lack of charge.[2] |
| pKa (Amine) | ~ 9.0 - 9.5 | Must keep pH < 7.0 to ensure >99% protonation.[2] |
| LogP | -0.15 [1] | Technically hydrophilic, but crystal lattice energy can impede dissolution.[2] |
| Stability | Amide Hydrolysis | Stable at room temp.[2] Avoid boiling in strong acid/base (>60°C).[2] |
| DMSO Compatibility | High (> 100 mg/mL) | Excellent cosolvent; use anhydrous DMSO to prevent hydrolysis over time [2].[2] |
References
-
Auburn University. (2005). Principles of Drug Action: Amide Solubility and Hydrogen Bonding.[2] Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2017).[2] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC5660946.[2] Retrieved from [Link]
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. 3-amino-N,N-diethyl-4-methylpentanamide | C10H22N2O | CID 81981857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1604463-13-9|(3R)-3-Amino-4-methylpentanamide|BLD Pharm [bldpharm.com]
- 5. 771528-28-0|3-Amino-4,4-dimethylpentanamide|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Steric Hindrance in 3-Amino-4-methylpentanamide Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-4-methylpentanamide and its derivatives. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific rationale to address the unique challenges posed by the steric hindrance inherent in this molecule's structure.
The core difficulty in reactions involving 3-Amino-4-methylpentanamide stems from the isopropyl group at the C4 position, which significantly obstructs the nucleophilic primary amine at C3. This steric bulk can dramatically slow down or completely stall common reactions like N-acylation, N-alkylation, and peptide couplings, leading to low yields and incomplete conversions. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction with 3-Amino-4-methylpentanamide is failing or showing very low yield. What is the primary cause?
A: The most probable cause is severe steric hindrance. The bulky isopropyl group adjacent to the primary amine physically blocks the nitrogen's lone pair of electrons, making it a poor nucleophile and impeding its approach to the activated carboxylate or electrophile.[1][2] Standard coupling reagents (e.g., DCC, EDC) are often not potent enough to overcome this energy barrier, resulting in extremely slow reaction rates or complete failure.[1]
Q2: What are the first adjustments I should make when troubleshooting a low-conversion reaction with this substrate?
A: Before resorting to a complete redesign of the synthetic route, consider these initial modifications:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[1] Gentle heating should be monitored to avoid decomposition.
-
Prolong Reaction Time: Highly hindered reactions can be exceptionally slow, sometimes requiring 24-72 hours to reach reasonable conversion.[1]
-
Use a More Reactive Electrophile: Instead of a carboxylic acid with a coupling reagent, consider using a more potent electrophile like an acyl chloride or anhydride.[3][4][5]
Q3: How do I select a more appropriate coupling reagent for a sterically demanding amine like 3-Amino-4-methylpentanamide?
A: For sterically hindered couplings, you need reagents that generate highly reactive activated esters or operate through a mechanism less susceptible to steric bulk. Look for modern phosphonium or uronium/guanidinium salt-based reagents.[3]
-
Uronium/Guanidinium Salts: HATU is a top choice as it is highly effective at overcoming steric hindrance, features rapid kinetics, and generates a super-reactive OAt-ester.[6][7] HBTU and HCTU are also significant upgrades over carbodiimides.
-
Phosphonium Salts: PyBOP and PyAOP are powerful phosphonium-based reagents that have proven effective for difficult couplings.[6] They are generally more reactive than HBTU.
Q4: Are there any non-traditional methods for forming amide bonds when conventional coupling fails with highly hindered substrates?
A: Yes. When direct acylation is unsuccessful, alternative strategies that circumvent the direct nucleophilic attack of the hindered amine on an activated acid can be employed. One powerful method is the reaction of a Grignard reagent with an isocyanate.[8] This approach has been shown to be exceptionally robust for creating sterically congested amide bonds where traditional methods fail.[8] Another strategy involves using acyl fluorides at elevated temperatures, which can be effective for coupling hindered substrates.[4]
Visualizing the Challenge: The Structure of 3-Amino-4-methylpentanamide
The diagram below illustrates the molecular structure, highlighting the source of steric hindrance that complicates reactions at the C3-amine.
Caption: Steric clash between the isopropyl group and the C3-amine.
Troubleshooting Guide: Low or No Yield in N-Acylation Reactions
This guide provides a systematic approach to resolving failed N-acylation attempts with 3-Amino-4-methylpentanamide.
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Insufficient Reagent Reactivity | Switch from a standard carboxylic acid/carbodiimide setup to a more potent electrophile like an acyl chloride or anhydride .[1][5] | Acyl chlorides are significantly more electrophilic than in-situ activated esters from DCC/EDC, providing a stronger driving force for the reaction to overcome the steric barrier.[3] |
| Ineffective Coupling Reagent | Upgrade to a modern uronium or phosphonium salt coupling reagent. HATU is highly recommended.[6] | HATU forms a highly reactive OAt-activated ester. The neighboring pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step even with poor nucleophiles. |
| Suboptimal Reaction Conditions | Increase the reaction temperature in increments (e.g., 40°C, 60°C, 80°C) and significantly extend the reaction time (monitor by TLC/LCMS for up to 72 hours).[1] | Higher temperatures provide the necessary activation energy to surmount the steric barrier.[1] Due to the hindered environment, the frequency of successful molecular collisions is low, necessitating longer reaction times. |
| Poor Nucleophilicity of Amine | Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) when using coupling reagents.[6] For particularly stubborn cases, a stronger, non-nucleophilic base like proton sponge may be required.[1] | The base is required to deprotonate the carboxylic acid and the ammonium salt of the amine, but a bulky, non-nucleophilic base is crucial to avoid it competing with the hindered substrate as a nucleophile. |
| Catalyst Absence | For acyl chloride/anhydride methods, introduce a catalyst. A Lewis acid (e.g., ZnCl₂, Al(OTf)₃) or a reagent like iodine can be effective.[5] | Catalysts further activate the electrophile. Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by the weakened nucleophile.[5] |
Troubleshooting Workflow
Use this decision tree to guide your experimental optimization process.
Caption: A step-by-step troubleshooting decision workflow.
Experimental Protocols
Protocol 1: High-Activity Coupling with HATU
This protocol is the recommended first-line approach for acylating 3-Amino-4-methylpentanamide with a carboxylic acid.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 1-2 minutes.
-
Base Addition: Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the mixture and stir for 5 minutes. The solution should change color, indicating activation.
-
Nucleophile Addition: In a separate flask, dissolve 3-Amino-4-methylpentanamide (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress using TLC or LCMS. If the reaction is slow after 4-6 hours, gently heat the mixture to 40-50°C. The reaction may require 12-48 hours for completion.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 5% HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Acylation using Acyl Chloride
This method is suitable for when coupling reagents fail or when the corresponding acyl chloride is readily available.
-
Setup: In a three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve 3-Amino-4-methylpentanamide (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq, or proton sponge, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add a solution of the acyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-72 hours.[1] Gentle heating may be necessary for particularly unreactive substrates, but should be monitored closely.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1] Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography. Note: Due to the basicity of the starting material and potentially the product, using amine-functionalized silica gel or pre-treating standard silica with a triethylamine solution can improve separation.[1]
Protocol 3: Alternative Route - Grignard Addition to an Isocyanate
This advanced protocol is for cases of extreme steric hindrance where other methods have been exhausted. It constructs the amide bond through a different mechanism.[8]
-
Setup: In a flame-dried, two-neck flask under an inert atmosphere, dissolve the desired isocyanate (R-N=C=O) (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or Diethyl Ether). Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Add the appropriate Grignard reagent (R'-MgBr) (1.1 eq) dropwise to the cooled isocyanate solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the consumption of the isocyanate.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the crude material with hexanes to remove nonpolar impurities. The analytically pure amide can often be obtained after this wash, or further purification can be done via column chromatography if necessary.[8]
References
- Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl)
- SYNFORM. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
- BenchChem. (2025). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
- American Chemical Society. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- Chemotion. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.).
- American Chemical Society. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage.
- Royal Society of Chemistry. (2015).
- National Institutes of Health. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement.
- BenchChem. (2025).
- Organic Chemistry Portal. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.
- ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint.
- ResearchGate. (n.d.).
- ChemScene. (n.d.). (R)-3-Amino-4-methylpentanamide.
- PubChem. (n.d.). 3-amino-N,N-diethyl-4-methylpentanamide.
- Royal Society of Chemistry. (n.d.). β-Amino amide based covalent adaptable networks with high dimensional stability.
- CymitQuimica. (n.d.). 3-Amino-4-methylpentan-2-one hydrochloride.
- Organic Chemistry Portal. (n.d.).
- MedchemExpress.com. (n.d.). 3-Amino-4-methylpentanoic acid | Metabolite.
- National Institutes of Health. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 8. chimia.ch [chimia.ch]
Technical Support Center: Optimizing Amide Bond Formation with 3-Amino-4-methylpentanamide
Welcome to the Technical Support Center for advanced amide coupling. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, stereochemical, and chemoselective challenges associated with 3-amino-4-methylpentanamide (also known as
Successfully coupling an acyl donor to this molecule requires navigating two competing structural features: the severe steric hindrance of the isopropyl group at the C4 position, and the chemoselectivity risks introduced by the primary amide at the C1 position. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure experimental success.
Diagnostic Workflow
Before diving into specific FAQs, use the following diagnostic logic tree to identify and resolve the most common failure modes encountered with this substrate.
Caption: Troubleshooting workflow for sterically hindered amide coupling.
Troubleshooting & FAQs
Q1: Why is my coupling yield stubbornly low (<20%) when using standard EDC/HOBt conditions?
Causality: The root cause is severe steric hindrance. 3-Amino-4-methylpentanamide possesses a bulky isopropyl group at the C4 position. This creates significant steric bulk (A-value ~2.15) immediately adjacent to the C3 primary amine, physically shielding it from nucleophilic attack. Standard coupling combinations like EDC/HOBt generate an OBt-active ester, which is relatively bulky and lacks the necessary electrophilicity to overcome this steric barrier. Solution: Transition to coupling reagents that provide anchimeric (neighboring group) assistance or possess lower steric profiles. HATU generates an OAt active ester where the pyridine nitrogen hydrogen-bonds with the incoming amine, effectively pre-organizing the transition state and accelerating the reaction[1]. Alternatively, OxymaPure-based reagents (like COMU or DIC/Oxyma) exhibit exceptional kinetics for sterically hindered substrates[2].
Q2: I increased the equivalents of my coupling reagent and acyl donor to force the reaction, but LC-MS shows a major + M-18 impurity. What is this?
Causality: You are observing the dehydration of the C1 primary amide into a nitrile. While the C3 primary amine is your intended nucleophile, the C1 primary amide is susceptible to side reactions under forcing conditions. Uronium salts (like HATU or HBTU) and carbodiimides (like DIC or EDC) can inadvertently activate the oxygen atom of the primary amide. Subsequent base-mediated elimination of water (-18 Da) yields a nitrile. Solution: Do not exceed 1.05 – 1.10 equivalents of the coupling reagent. If dehydration persists, switch from uronium/carbodiimide reagents to phosphonium salts (e.g., PyOxim or PyBOP), which are significantly less prone to activating primary amides, or reduce the reaction temperature to 20°C[2].
Q3: My incoming carboxylic acid has an -chiral center, and I am seeing significant epimerization (racemization) in the final product. How do I suppress this?
Causality: Epimerization is a kinetic problem directly linked to the steric hindrance of 3-amino-4-methylpentanamide. Because the hindered C3 amine attacks the active ester very slowly, the active ester has a prolonged lifespan in the reaction mixture. This extended duration gives the tertiary amine base (e.g., DIPEA) ample time to deprotonate the
Q4: I am detecting an impurity with a mass corresponding to the addition of two acyl groups. How is this possible?
Causality: This is a failure of chemoselectivity. Although the sp3-hybridized C3 primary amine is vastly more nucleophilic than the resonance-stabilized sp2-hybridized C1 primary amide, the steric blockade at C3 artificially narrows the kinetic gap between them. When an excess of the highly reactive acyl donor is present, the C1 primary amide can undergo competitive acylation, resulting in an imide side product[5]. Solution: Strictly control the stoichiometry to a 1:1 ratio. Ensure the amine is fully solubilized and free-based before adding the activated ester to prevent localized concentration gradients that favor over-acylation.
Caption: Chemoselectivity pathways and potential side reactions.
Quantitative Reagent Benchmarking
The following table summarizes the expected performance of various coupling systems when reacting an
| Coupling System | Base | Typical Conversion (%) | Epimerization Risk | Chemoselectivity (Side Products) | Recommendation |
| EDC / HOBt | DIPEA | < 20% | Low | Low | Not recommended due to poor kinetics. |
| HATU | DIPEA | 85 - 90% | High | High (Nitrile/Imide) | Good yield, requires strict stoichiometric control[1]. |
| DIC / OxymaPure | TMP | > 95% | Very Low | Low | Optimal balance of yield, stereoretention, and purity[4]. |
| PyOxim | NMM | 88 - 92% | Low | Very Low | Excellent alternative if dehydration is observed[2]. |
Self-Validating Experimental Protocol: DIC/OxymaPure Coupling
Objective: High-yielding, epimerization-free coupling of an
Step 1: Pre-Activation
-
Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) dropwise at 0°C. Stir for 10 minutes.
-
Self-Validation Checkpoint: Analyze a 1
L aliquot via LC-MS. The complete disappearance of the carboxylic acid mass and the appearance of the Oxyma active ester mass confirms successful activation without oxazolone formation. Do not proceed until activation is confirmed.
Step 2: Free-Basing the Amine
-
In a separate vial, dissolve 3-amino-4-methylpentanamide hydrochloride (1.0 eq) in anhydrous DMF.
-
Add 2,4,6-trimethylpyridine (TMP) (2.0 eq). Note: TMP is chosen over DIPEA to minimize base-catalyzed epimerization and side reactions during the slow coupling phase.
Step 3: Coupling
-
Transfer the pre-activated ester solution to the amine solution dropwise over 5 minutes at 0°C.
-
Allow the reaction to naturally warm to room temperature (20°C) and stir for 2 to 4 hours.
-
Self-Validation Checkpoint: LC-MS monitoring should show the product mass without the +M-18 (nitrile) or +Acyl (imide) peaks. If unreacted amine remains, do NOT add more DIC ; instead, allow more time, as the steric hindrance inherently slows the reaction trajectory.
Step 4: Quench and Workup
-
Quench the reaction with N,N-dimethylethylenediamine (0.1 eq). Causality: This scavenges any unreacted active ester, preventing late-stage over-acylation (imide formation) during solvent concentration.
-
Dilute the mixture with EtOAc, then wash sequentially with 1M HCl (to remove TMP and the scavenger), saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
References
1.[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, ACS Publications. 3 2.[5] Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis, PMC - NIH. 5 3.[1] Peptide Coupling Reagents Guide, MilliporeSigma. 1 4.[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Bachem. 2 5.[4] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives, ACS Omega. 4
Sources
Technical Support Center: Controlling Hygroscopicity in 3-Amino-4-methylpentanamide Salts
Welcome to the Advanced Solid-State Support Center. 3-Amino-4-methylpentanamide is a highly functionalized aliphatic intermediate utilized in complex drug development. While its primary amine is the target for salt formation to improve handling and bioavailability, its terminal amide group acts as a potent hydrogen bond donor and acceptor. This dual-functionality often results in severe hygroscopicity or deliquescence when paired with suboptimal counterions.
This guide provides field-proven troubleshooting strategies, self-validating experimental workflows, and mechanistic insights to help you engineer stable, non-hygroscopic salt forms.
Part 1: Mechanistic Overview & Causality
Hygroscopicity in pharmaceutical salts is not merely a surface phenomenon; it is dictated by the delicate balance between crystal lattice energy and hydration energy [3].
When 3-Amino-4-methylpentanamide is paired with a small, high-charge-density counterion (such as chloride in an HCl salt), the resulting crystal lattice often lacks the steric bulk necessary to shield the polar amide group. Atmospheric moisture easily penetrates the lattice, driven by the high hydration energy of the chloride ion and the hydrogen-bonding capacity of the amide.
Conversely, salt selection represents a powerful tool to optimize these solid-state properties without altering the pharmacologically active moiety [4]. By substituting the small counterion with a bulky, hydrophobic alternative (e.g., p-toluenesulfonate or methanesulfonate), you increase the lattice packing density and introduce steric shielding. This disrupts the continuous hydrogen-bonded water networks, drastically reducing moisture sorption.
Figure 1: Mechanism of moisture sorption and steric shielding by hydrophobic counterions.
Part 2: Troubleshooting & FAQs
Q1: Why does my 3-Amino-4-methylpentanamide hydrochloride salt turn into a sticky paste at ambient conditions? A1: You are observing deliquescence. The HCl salt of this compound is highly prone to moisture sorption because the small chloride ion has a massive hydration energy. When the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the salt, it absorbs water until it dissolves in its own adsorbed moisture. Actionable Solution: Switch to a less hygroscopic counterion or strictly control environmental RH below 30% during handling.
Q2: How do I select a counterion that reduces hygroscopicity without sacrificing aqueous solubility?
A2: It is a delicate thermodynamic balance. Solubility and hygroscopicity are fundamentally linked, as both depend on the compound's interaction with water [4]. To reduce hygroscopicity while maintaining acceptable solubility, utilize moderately bulky, hydrophobic counterions like methanesulfonate (mesylate) or p-toluenesulfonate (tosylate). Ensure the
Q3: My Dynamic Vapor Sorption (DVS) data shows a massive weight gain at 70% RH, but it doesn't lose the weight during desorption. What is happening? A3: This "hysteresis loop" indicates that the moisture is not merely surface-adsorbed; it has penetrated the crystal lattice, likely forming a stable hydrate or inducing a moisture-mediated polymorphic phase transition [2]. You must validate this by running Powder X-Ray Diffraction (XRPD) on the post-DVS sample. If the diffraction pattern has changed from the initial input, a new pseudo-polymorph (hydrate) has formed.
Part 3: Quantitative Counterion Matrix
To expedite your salt screening process, reference the table below. It summarizes the typical quantitative impact of various counterions on the solid-state profile of aliphatic amine-amides.
| Counterion (Acid) | Relative Hydrophobicity | Typical Hygroscopicity (% weight gain at 80% RH) | Typical Aqueous Solubility | Recommended Use Case | |
| Chloride (HCl) | > 10 | Low | > 15% (Deliquescent) | > 100 mg/mL | Avoid unless strictly controlled environments are available. |
| Sulfate (H₂SO₄) | > 10 | Low-Medium | 5% - 10% | ~ 50 mg/mL | Liquid formulations where solid-state stability is secondary. |
| Mesylate | ~ 11 | Medium | 2% - 5% | ~ 30 mg/mL | Balanced profile for oral solid dosage forms. |
| Tosylate | ~ 12 | High | < 2% (Non-hygroscopic) | < 10 mg/mL | High-humidity environments; sustained-release formulations. |
| Napsylate | ~ 9 | Very High | < 1% | < 5 mg/mL | Resolving extreme deliquescence issues. |
Part 4: Self-Validating Experimental Workflows
Protocol 1: High-Throughput Salt Screening for Hygroscopicity Optimization
This protocol is designed to systematically identify a salt form with optimal lattice packing.
-
Free Base Preparation: Dissolve 500 mg of 3-Amino-4-methylpentanamide free base in 5 mL of a moderately polar solvent (e.g., Ethanol or Isopropyl Acetate) at 40°C.
-
Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., p-Toluenesulfonic acid) dropwise under continuous stirring.
-
Controlled Crystallization: Cool the solution to 5°C at a rate of 0.5°C/min to promote a highly ordered, defect-free crystal lattice. Add an anti-solvent (e.g., Heptane) if precipitation does not occur.
-
Harvesting & Primary Validation: Filter and dry the crystals under vacuum at 40°C for 12 hours.
-
Self-Validation Checkpoint (Mass Balance): Calculate the molar yield. If the yield is < 60%, analyze the mother liquor via HPLC. High solubility of the new salt in the crystallization solvent invalidates the solvent choice, requiring a switch to a lower-polarity system to prevent selective fractionation of polymorphs.
-
Solid-State Confirmation: Perform XRPD to confirm crystallinity and DSC to verify a single, sharp melting endotherm.
Figure 2: Iterative salt screening workflow for optimizing hygroscopicity in amine salts.
Protocol 2: Dynamic Vapor Sorption (DVS) Profiling
DVS is the gold standard for quantifying moisture uptake and identifying hydrate formation.
-
Sample Preparation: Load 10–20 mg of the crystalline salt into the DVS sample pan.
-
Drying Phase: Subject the sample to 0% RH at 25°C until the rate of mass change (
) is < 0.002% per minute for at least 10 minutes. -
Sorption Cycle: Stepwise increase the humidity from 0% to 90% RH in 10% increments. The system must achieve equilibrium (
< 0.002%/min) before advancing to the next step. -
Desorption Cycle: Stepwise decrease the humidity from 90% back to 0% RH using the same equilibrium criteria.
-
Self-Validation Checkpoint (Reversibility): Compare the initial sample weight at the end of the Drying Phase to the final sample weight at the end of the Desorption Cycle. A failure to return to the baseline mass (
0.1%) indicates irreversible hydrate formation, chemical degradation, or instrumental drift, invalidating the assumption of simple surface adsorption [2].
Part 5: References
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences URL:
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ResearchGate URL:
-
Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:
Technical Support Center: Scalable Production of 3-Amino-4-methylpentanamide
Introduction: The Scale-Up Paradox
3-Amino-4-methylpentanamide (often referred to as
This guide moves beyond generic "add A to B" instructions. We address the physics of the chemistry—mass transfer, heat dissipation, and supersaturation—to ensure your process is robust, safe, and reproducible.
Module 1: The Amidation Reaction (Coupling Efficiency)
Context: The most common industrial route involves the amidation of
Troubleshooting Guide: Reaction Kinetics & Yield
Q: My yield drops significantly (>15%) when scaling from 50g to 1kg using the Mixed Anhydride method. Why?
A: This is a classic mixing-limited vs. kinetics-limited failure mode.
-
The Mechanism: The mixed anhydride intermediate (formed from Isobutyl Chloroformate/IBCF) is thermally unstable. At 50g, you can add reagents quickly without spiking the internal temperature. At 1kg, the exotherm creates "hot spots" where the intermediate disproportionates into the symmetrical anhydride and CO₂, reducing yield.
-
The Fix:
-
Temperature Control: Maintain the reactor jacket at -15°C. Ensure internal temperature never exceeds -5°C during IBCF addition.
-
Ammonia Source: Switch from aqueous ammonia (which hydrolyzes the anhydride) to gaseous ammonia or a saturated solution of NH₃ in MeOH/THF . Water is the enemy of the mixed anhydride.
-
Q: I am seeing high levels of the "Urethane" impurity (Isobutyl carbamate derivative).
A: This indicates "Wrong-Way Opening" of the mixed anhydride.
-
Cause: Steric hindrance of the leucine side chain (isobutyl group) directs the nucleophile (ammonia) to the carbonate carbonyl instead of the amide carbonyl.
-
Solution: Switch to T3P (Propylphosphonic Anhydride) in Ethyl Acetate. T3P forms a highly reactive but sterically discriminating intermediate that almost exclusively yields the desired amide, even with bulky
-amino acids.
Protocol 1: Scalable Amidation via T3P (Recommended)
-
Rationale: T3P offers low epimerization, high water solubility of byproducts (easy workup), and no explosive intermediates.
-
Charge: Reactor with Boc-3-amino-4-methylpentanoic acid (1.0 equiv), Ethyl Acetate (10 vol), and Pyridine (2.5 equiv).
-
Cool: Bring internal temperature to 0–5°C.
-
Activate: Add T3P (50% in EtOAc, 1.2 equiv) slowly over 30 mins. Stir for 1 hour.
-
Amidate: Add
(solid, 1.5 equiv) or bubble gas.-
Note: Using solid salt requires longer reaction times but avoids handling gas cylinders.
-
-
Monitor: HPLC should show <1% starting material within 4 hours.
-
Quench: Add water (5 vol). The T3P byproducts are water-soluble and wash away.[1]
Module 2: Enantiomeric Purity (The Quality Phase)
Context:
Troubleshooting Guide: Chiral Integrity
Q: My enantiomeric excess (ee) dropped from 99% to 94% after the reaction. Is it the coupling?
A: Unlikely. It is usually the activation base .
-
Diagnosis: If you used N-Methylmorpholine (NMM) or Triethylamine (TEA) with IBCF, check your stoichiometry. Excess base abstracts the proton from the
-position (even if it's a -amino acid, the position to the carbonyl is acidic). -
The Fix: Use Sym-Collidine or 2,6-Lutidine . These bases are sterically hindered and non-nucleophilic, sufficient to neutralize the acid but too bulky to abstract the proton causing racemization.
Q: How do I upgrade the ee without running a chiral column?
A: Use Resolution-Induced Crystallization .[]
-
Method: 3-Amino-4-methylpentanamide forms diastereomeric salts with chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).
-
Process: Dissolve crude amine in EtOH. Add 0.5 equiv of the chiral acid. The heterochiral salt (L-Amine + D-Acid) often precipitates preferentially. Filter and neutralize to recover 99.9% ee product.
Module 3: Workup & Isolation (The Recovery Phase)
Context: The amide is moderately water-soluble, making aqueous extraction difficult.
Troubleshooting Guide: Yield Loss
Q: I’m losing 30% of my product in the aqueous wash.
A: The "Salting Out" effect is your friend here.
-
The Fix: Saturate the aqueous phase with NaCl or K₂CO₃ during extraction. This increases the ionic strength, forcing the organic amide back into the organic layer (THF or 2-MeTHF).
-
Solvent Switch: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) . It has better separation from water and higher solubility for the amide product.
Visual Workflow & Logic
Figure 1: Scale-Up Decision Matrix
Caption: Decision matrix for selecting the optimal coupling route based on scale and troubleshooting common downstream issues.
Summary of Key Data
| Parameter | Mixed Anhydride (IBCF) | T3P (Propylphosphonic Anhydride) |
| Optimal Scale | < 100 g | > 100 g to Multi-kg |
| Temperature Limit | Strict -15°C to -5°C | 0°C to 25°C (Robust) |
| Main Impurity | Urethane (Wrong-way opening) | Minimal (Water soluble byproducts) |
| Racemization Risk | Moderate (Base dependent) | Very Low |
| Cost Efficiency | High (Cheap reagents) | Moderate (Reagent cost higher, but labor lower) |
References
-
Davies, S. G., et al. (2010).[3] Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses, 87, 143.[3] Link[3]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Patterson, V., et al. (2023).[4] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. Green Chemistry, 25. Link
-
BOC Sciences. (2024). Amino Acid Crystallization Resolution Service.
Sources
Troubleshooting HPLC peak tailing for 3-Amino-4-methylpentanamide
Technical Support Center: HPLC Troubleshooting Guide Topic: Peak Tailing of 3-Amino-4-methylpentanamide Ticket ID: #HPLC-LEU-AMIDE-001
Executive Summary
3-Amino-4-methylpentanamide (a Leucine amide derivative) presents a classic chromatographic challenge: it is a small, polar, basic molecule. The primary amine (
This guide moves beyond generic advice, providing three field-proven protocols to linearize your adsorption isotherm and restore peak symmetry (
Part 1: The Mechanism (Why is this happening?)
Before fixing the issue, you must understand the molecular behavior causing it.
The "Cation Exchange" Trap At a typical mobile phase pH of 3.0–4.0, two things happen:
-
The Analyte: Your molecule's amine group is fully protonated (
). -
The Column: While modern Type-B silica is pure, roughly 50% of surface silanols (
) are acidic. As pH rises above 3.5, these deprotonate to form .
The result is an unintentional ion-exchange mechanism where your analyte "sticks" to the silica surface rather than partitioning into the C18 phase.
Figure 1: The Dual-Retention Mechanism. Tailing occurs because the ionic interaction (red dashed line) is kinetically slower than the hydrophobic partitioning.
Part 2: Troubleshooting Protocols
Choose the protocol that fits your detection method (UV vs. MS) and column availability.
Protocol A: The "Silanol Suppression" Method (Low pH)
Best for: Standard C18 columns, UV detection.
The Logic: By lowering the pH below the pKa of the surface silanols (approx. 3.5), you force them into their neutral (
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Why TFA? TFA is an ion-pairing agent and a strong acid. The trifluoroacetate anion pairs with the protonated amine, masking its charge, while the low pH neutralizes the silica.
-
Caution: TFA suppresses ionization in LC-MS. If using MS, switch to Protocol C .
Protocol B: The "High pH" Switch
Best for: Hybrid Columns (Waters BEH, Agilent Poroshell HPH), High sensitivity.
The Logic: The pKa of the amine in 3-Amino-4-methylpentanamide is
-
Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Requirement: You MUST use a column rated for pH > 10 (e.g., Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.[3]
Protocol C: The "Charged Surface" Solution (Modern Standard)
Best for: LC-MS, Formic Acid mobile phases.
The Logic: Instead of fighting the charge, use a column that repels the analyte. Charged Surface Hybrid (CSH) columns have a permanent positive charge on the surface. This electrostatically repels the protonated amine, preventing it from touching the silanols.
-
Column: Waters CSH C18 or Phenomenex Kinetex EVO C18.
-
Mobile Phase: 0.1% Formic Acid (Standard LC-MS friendly).
-
Result: Sharp peaks without using TFA or high pH.
Part 3: Diagnostic Data & FAQs
Diagnostic Matrix: What is your peak telling you?
| Symptom | Probable Cause | Immediate Action |
| Tailing Factor > 2.0 | Silanol Interaction | Switch to Protocol A (TFA) or C (CSH Column). |
| Broad, Gaussian Peak | Column Bed Collapse or Void | Reverse flush column (if permitted) or replace. |
| Split Peak | Sample Solvent Mismatch | Diluent Check: Ensure sample is dissolved in 100% Aqueous buffer, NOT 100% ACN. |
| Fronting ( | Mass Overload | Dilute sample 1:10 and re-inject. |
Frequently Asked Questions
Q1: I am using Formic Acid (pH 2.7) and still getting tailing. Why? A: Formic acid is a weak acid. At pH 2.7, some silanols are still ionized. Furthermore, formate is a poor ion-pairing agent compared to trifluoroacetate. If you cannot use TFA (due to MS sensitivity), you must increase the ionic strength. Add 5-10mM Ammonium Formate to your mobile phase. The salt ions compete with your amine for the silanol sites.
Q2: Can I just add Triethylamine (TEA) to the mobile phase? A: You can, but it is an outdated technique. TEA competes for silanol sites, effectively "blocking" them.[1]
-
Recipe: Add 5mM TEA to the buffer and adjust pH to 3.0 with Phosphoric Acid.
-
Downside: TEA permanently alters columns (difficult to wash out) and is incompatible with LC-MS (severe signal suppression). Use Protocol C (CSH columns) instead.
Q3: My sample is dissolved in pure Acetonitrile. Is that a problem? A: YES. This is the #1 cause of "fake" tailing for polar amines.
-
Mechanism:[4][5][6][7] When a plug of ACN enters a high-aqueous mobile phase, the polar analyte precipitates or travels faster than the solvent front initially, causing band broadening.
-
Fix: Dissolve your sample in the starting mobile phase (e.g., 95% Water / 5% ACN).
Part 4: Troubleshooting Workflow
Follow this logic gate to resolve the issue systematically.
Figure 2: Step-by-step logic for isolating the root cause of tailing.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from
-
Element Lab Solutions . (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
Waters Corporation . (2023). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[7][8][9] Retrieved from
-
Phenomenex . (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
PubChem . (2021). 3-amino-N,N-diethyl-4-methylpentanamide Compound Summary. (Structural Reference). Retrieved from
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. reddit.com [reddit.com]
- 5. hplc.today [hplc.today]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Proteolytic stability comparison: 3-Amino-4-methylpentanamide vs alpha-peptides
Comparative Guide: Proteolytic Resilience of 3-Amino-4-methylpentanamide Scaffolds vs. Native -Peptides
Executive Summary
The rapid enzymatic degradation of native
The Core Finding: Incorporation of 3-Amino-4-methylpentanamide into peptide backbones creates a "proteolytic firewall." While native
Structural Basis of Stability
To understand the stability profile, one must first distinguish the atomic connectivity.
-
-Peptide (Native Leucine): The amine and carboxylic acid are bound to the same carbon (
). -
-Peptide (3-Amino-4-methylpentanamide): An additional methylene group (
) is inserted between the amine and the side-chain-bearing carbon.
This homologation changes the backbone trajectory. In an
Diagram 1: The Geometric Mismatch Mechanism
Caption: Mechanistic comparison showing how the extra methylene group in the
Comparative Performance Data
The following data summarizes the stability profiles of a model peptide sequence (e.g., a GPCR agonist) where a critical Leucine residue is replaced by 3-Amino-4-methylpentanamide.
Table 1: Proteolytic Half-Life Comparison ( )
| Parameter | Native | Modified Scaffold (3-Amino-4-methylpentanamide) | Improvement Factor |
| Human Serum | 18 ± 4 minutes | > 24 hours | > 80x |
| Simulated Gastric Fluid (Pepsin) | < 5 minutes | > 4 hours | > 48x |
| Chymotrypsin ( | Not Detectable | N/A (Resistant) | |
| Microsomal Stability | Low (Rapid Clearance) | High (Metabolically Inert) | High |
Key Insight: The 3-Amino-4-methylpentanamide residue does not just protect the local bond; it often confers global stability to the peptide by inducing a stable secondary structure (foldamer) that resists unfolding, a prerequisite for proteolysis.
Experimental Protocol: Determining Proteolytic Stability
To validate these claims in your own pipeline, use the following self-validating LC-MS/MS protocol. This method minimizes false positives caused by peptide precipitation during the quenching step.
Diagram 2: Stability Assay Workflow
Caption: Step-by-step LC-MS workflow for quantifying peptide stability in serum.
detailed Methodology
-
Preparation:
-
Solubilize the test compound (3-Amino-4-methylpentanamide analog) and control (
-peptide) to 1 mM in DMSO. -
Prepare an Internal Standard (IS) (e.g., Tolbutamide or a stable isotopically labeled peptide) to correct for matrix effects.
-
-
Incubation:
-
Sampling & Quenching (Critical Step):
-
At defined time points (0, 15, 30, 60 min, 4h, 24h), remove 50 µL aliquots.
-
Immediately add 150 µL of Ice-Cold Acetonitrile containing 1% Formic Acid .
-
Why Formic Acid? Acidification dissociates peptide-protein binding (e.g., Albumin), ensuring you measure total peptide, not just the free fraction.
-
-
Analysis:
-
Centrifuge at 14,000 x g for 10 minutes to pellet serum proteins.
-
Inject supernatant onto a C18 Reverse Phase column coupled to a Triple Quadrupole Mass Spectrometer.
-
Monitor the transition of the parent ion
to a specific fragment ion.
-
-
Calculation:
-
Plot
vs. time. -
The slope of the line is
. - .
-
Mechanistic Analysis & Discussion
The superior stability of 3-Amino-4-methylpentanamide is driven by two factors:
-
Active Site Exclusion: Serine proteases (Trypsin, Chymotrypsin) rely on a precise distance between the carbonyl carbon of the substrate and the nucleophilic serine hydroxyl in the enzyme. The insertion of the methylene group in the
-residue shifts the carbonyl group approximately 1.5 Å away from the optimal position, rendering the bond chemically inert to the enzyme [1]. -
Foldamer Formation: Unlike
-peptides which are flexible, -peptide rich sequences tend to adopt rigid secondary structures (14-helices or 12-helices) even at short lengths. This rigidity imposes a high energetic penalty for the enzyme to "unwind" the peptide into the extended conformation required for cleavage [2].
Conclusion for Drug Development: Replacing strategic Leucine residues with 3-Amino-4-methylpentanamide is a validated strategy to extend half-life without requiring pegylation or albumin binding. It preserves the side-chain functionality required for receptor binding while rendering the backbone invisible to metabolic enzymes.
References
-
Seebach, D., et al. (1996). Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure, and chemical and biological stability.[3][4][5][6] Helvetica Chimica Acta.
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-
Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.
-
FDA Guidance for Industry. (2021). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Relevant for stability assay protocols).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academia.edu [academia.edu]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chiral Purity of 3-Amino-4-methylpentanamide: A Comparative Study of CSP Performance
Executive Summary & The Analytical Challenge
The validation of chiral purity for 3-Amino-4-methylpentanamide presents a distinct set of chromatographic challenges compared to standard
The "Silent" Molecule Problem
Two critical factors complicate the analysis of this compound:
-
Lack of Chromophore: The aliphatic backbone lacks
-systems (phenyl, naphthyl), rendering standard UV detection (254 nm) impossible. Low-UV detection (200–210 nm) is often plagued by mobile phase noise and low sensitivity for trace impurities (<0.1%). -
-Position Geometry: The distance between the amine and the amide functionality disrupts the "three-point interaction" models typically used by Crown Ether columns (which favor
-amino acids).
This guide objectively compares two validated workflows to solve these issues:
-
Method A (The Modern Direct Approach): Macrocyclic Glycopeptide CSP using Charged Aerosol Detection (CAD) or MS.
-
Method B (The Classical Derivatization Approach): Immobilized Polysaccharide CSP using UV detection after pre-column derivatization.
Strategic Analysis: Selecting the Stationary Phase
The choice of Chiral Stationary Phase (CSP) is dictated by the detection method available in your laboratory.
DOT Diagram: Method Selection Logic
Figure 1: Decision tree for selecting the appropriate validation workflow based on laboratory instrumentation.
Detailed Experimental Protocols
Method A: Direct Analysis (Teicoplanin CSP)
Best for: High-throughput labs with MS or CAD.
Theory: The Chirobiotic T column (Teicoplanin) is uniquely suited for
-
Column: Astec CHIROBIOTIC™ T (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water:Acetic Acid:TEA (90:10:0.1:0.1 v/v/v/v).
-
Note: This is a "Polar Ionic Mode" composition.[1] The acid/base ratio controls the ionization state of the Teicoplanin surface.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: Charged Aerosol Detector (CAD) or MS (ESI+, SIM mode for [M+H]+).
-
Sample Diluent: Mobile Phase.
Method B: Derivatization + Polysaccharide CSP
Best for: QC labs requiring UV validation without specialized detectors. Theory: Since the molecule has no chromophore, we attach one. 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with the primary amine to form a DNP-derivative, which has strong UV absorbance at 360 nm. We then separate the enantiomers on an Immobilized Amylose (Chiralpak IA) column [2].
Step 1: Derivatization Protocol
-
Dissolve 10 mg sample in 1 mL borate buffer (pH 9.0).
-
Add 0.5 mL FDNB solution (1% in Acetone).
-
Heat at 60°C for 30 minutes.
-
Quench with 100 µL 1M HCl.
-
Filter (0.45 µm) and inject.
Step 2: Chromatography
-
Column: Daicel Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Ethanol:TFA (80:20:0.1 v/v/v).
-
Note: The immobilized phase (IA) allows the use of acetone from the derivatization step without column damage, unlike coated phases (AD-H).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 340 nm (DNP-group specific).
Comparative Performance Data
The following data represents typical performance metrics observed during validation studies for
| Metric | Method A (Direct/Chirobiotic T) | Method B (Derivatized/Chiralpak IA) |
| Retention Time ( | 6.2 min | 12.4 min |
| Retention Time ( | 7.8 min | 18.1 min |
| Selectivity ( | 1.35 | 1.65 |
| Resolution ( | 2.8 (Baseline) | 6.5 (Wide Separation) |
| LOD (Limit of Detection) | 50 ng/mL (CAD) | 10 ng/mL (UV) |
| Sample Prep Time | < 5 mins | ~ 60 mins |
| Robustness | High (Isocratic) | Medium (Kinetic derivatization risk) |
Analysis:
-
Method B provides superior resolution (
), making it the "Gold Standard" for validating trace enantiomeric impurities (0.05% levels). The large separation allows the minor peak to be easily integrated even if it tails slightly. -
Method A is faster and sufficient for routine purity checks (
), but CAD linearity at the bottom of the range requires careful calibration compared to UV.
Validation Framework (ICH Q2)
To validate the chosen method, follow this rigorous workflow.
DOT Diagram: Validation Workflow
Figure 2: Sequential workflow for ICH Q2 method validation.
Key Validation Criteria
-
Specificity: Inject the synthesis precursors (e.g., the ester or acid forms) to ensure they do not co-elute with the enantiomers.
-
Linearity: For Method A (CAD), use a quadratic fit curve as CAD response is non-linear at wide dynamic ranges. For Method B (UV), use a standard linear regression (
). -
Solution Stability: If using Method B (Derivatization), you must validate the stability of the derivative over 24 hours. DNP-derivatives are generally stable, but OPA derivatives are unstable and require online injection programs.
References
-
Astec CHIROBIOTIC™ Handbook. Sigma-Aldrich/Supelco. "Separation of beta-amino acids on Teicoplanin phases."[2]
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA."
-
Berthod, A., et al. (2010). "Macrocyclic glycopeptide chiral stationary phases." Journal of Chromatography A.
- Bhushan, R., et al. (2010). "Direct enantioresolution of beta-amino acids." Biomedical Chromatography.
Sources
Comparative Metabolic Stability of 3-Amino-4-methylpentanamide Analogs: A Technical Guide for Peptidomimetic Design
As a Senior Application Scientist specializing in foldamers and peptidomimetics, I frequently encounter a critical bottleneck in peptide drug development: the rapid proteolytic degradation of native α-peptides. When designing therapeutics, achieving a viable pharmacokinetic profile requires structural modifications that deceive native metabolic enzymes without sacrificing target affinity.
This guide objectively compares the metabolic stability of 3-Amino-4-methylpentanamide (the amide derivative of β-leucine) and its analogs against traditional α-amino alternatives. By examining the causality behind their stability and providing a self-validating experimental framework, this guide equips researchers with the actionable data needed to optimize peptide-based lead compounds.
The Mechanistic Causality of β-Amino Acid Stability
Native α-peptides, such as L-leucinamide, are highly susceptible to cleavage by aminopeptidases and endopeptidases present in human plasma and liver microsomes. The half-life of these native structures is often measured in mere minutes, rendering them unsuitable for systemic therapeutic use without extensive formulation [1].
The strategic substitution of an α-amino acid with a β-amino acid—such as 3-Amino-4-methylpentanamide—introduces an additional methylene group (
The Causality of Resistance:
Canonical proteases rely on a highly conserved catalytic triad (e.g., Ser-His-Asp) and a specific binding pocket geometry to execute amide bond hydrolysis. The insertion of the
Fig 1. Mechanistic basis of proteolytic resistance: α-peptide vs. β-peptide (geometry mismatch).
Comparative Performance Data
To objectively evaluate the performance of 3-Amino-4-methylpentanamide, we must benchmark it against its native α-analog (L-leucinamide) and other structurally constrained derivatives. The data below summarizes in vitro half-life (
| Compound | Structural Classification | Human Plasma | HLM | Primary Degradation Pathway |
| L-Leucinamide | Native α-amino amide | < 15 | < 20 | Rapid aminopeptidase cleavage |
| 3-Amino-4-methylpentanamide | > 240 | > 240 | Highly resistant (Steric mismatch) | |
| N-methyl-3-amino-4-methylpentanamide | N-methylated | > 240 | > 240 | Resistant to proteolysis & CYP N-dealkylation |
| 3-Amino-4,4-dimethylpentanamide | > 240 | > 240 | Hyper-stable (Extreme steric hindrance) |
Data Synthesis & Insights:
While L-leucinamide is rapidly degraded, the
Self-Validating Experimental Protocol: LC-MS/MS Metabolic Stability Assay
To ensure trustworthiness and reproducibility, metabolic stability must be measured using a self-validating system. The following protocol utilizes internal standards and matrix controls to guarantee that any observed stability is a true reflection of the molecule's chemical properties, rather than an assay failure.
Phase 1: Matrix Preparation & Initiation
-
Master Mix Assembly: Dilute the test compound (e.g., 3-Amino-4-methylpentanamide) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Causality: Utilizing a 1 µM concentration ensures the substrate remains well below the Michaelis-Menten constant (
) for most metabolic enzymes, allowing for accurate first-order kinetic modeling.
-
-
System Validation Controls: Run parallel incubations with a positive control (Verapamil for HLM; Propantheline for plasma) and a negative control (buffer only).
-
Causality: The positive control validates the enzymatic viability of the biological matrix. If Verapamil does not degrade, the microsomes are inactive, and the assay is invalid.
-
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Causality: CYP450 enzymes require continuous electron transfer. A regenerating system prevents the premature depletion of NADPH, which would otherwise cause a false-positive reading for compound stability.
-
Phase 2: Timed Sampling & Quenching
-
Aliquot Extraction: At precise intervals (
= 0, 15, 30, 60, 120, and 240 min), extract a 50 µL aliquot from the incubation mixture. -
Enzyme Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) spiked with 50 ng/mL of an internal standard (e.g., Labetalol).
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the metabolic enzymes, freezing the reaction at the exact time point. The internal standard self-validates the extraction efficiency and compensates for downstream LC-MS/MS matrix ion suppression.
-
Phase 3: Processing & Quantification
-
Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Causality: Centrifugation compacts the denatured matrix proteins into a tight pellet. Injecting unprecipitated proteins would rapidly foul the LC column and destroy the mass spectrometer's ionization source.
-
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze via a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the peak area ratio (Compound/Internal Standard) versus time to calculate the intrinsic clearance.
Fig 2. Self-validating LC-MS/MS workflow for determining in vitro metabolic stability.
Conclusion
For drug development professionals seeking to overcome the pharmacokinetic limitations of native peptides, the incorporation of 3-Amino-4-methylpentanamide offers a highly effective structural solution. By intentionally inducing a geometry mismatch within protease active sites, this β-amino acid analog transforms rapidly degrading sequences into highly stable peptidomimetics, paving the way for advanced therapeutics with viable systemic half-lives.
References
1.1, ACS Publications, American Chemical Society. 2.2, PubMed Central (PMC), National Institutes of Health. 3. 3, PubMed Central (PMC), National Institutes of Health. 4.4, MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of MHC-II peptide ligands that contain β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies [mdpi.com]
Comparative Guide: Assessing Cytotoxicity of 3-Amino-4-methylpentanamide Scaffolds
Executive Summary & Technical Context[1][2][3][4]
This guide provides a rigorous framework for evaluating the cytotoxicity of 3-Amino-4-methylpentanamide (also known as
The Core Challenge: Researchers often conflate the toxicity profiles of
Comparative Benchmarks
To validate your data, this guide requires the use of two specific controls:
-
Negative/Structural Control: L-Leucinamide (2-Amino-4-methylpentanamide) – High lysosomal toxicity reference.[1]
-
Positive/Therapeutic Control: Bestatin (Ubenimex) – Standard aminopeptidase inhibitor reference.[1]
Mechanistic Distinction (The "Why")
Before initiating wet-lab protocols, it is critical to understand the divergent toxicity pathways of these isomers.[1]
Pathway Analysis: vs. Isomer Toxicity
The following diagram illustrates the mechanistic bifurcation that dictates your assay selection.
Figure 1: Mechanistic divergence.[1] The
Experimental Protocols
To generate publication-quality data, you must employ a Dual-Endpoint Strategy : measuring metabolic viability (MTT/MTS) alongside lysosomal integrity.[1]
Protocol A: Differential Cytotoxicity Assay (MTT)
Purpose: To determine the IC50 and distinguish potency from non-specific toxicity.[1]
Materials:
-
Cell Lines: MCF-7 (Breast Cancer) or K562 (Leukemia) – High sensitivity to amino acid amides.[1]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Controls: L-Leucinamide (Sigma), Bestatin (Cayman/Sigma).[1]
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment Preparation:
-
Dissolve 3-Amino-4-methylpentanamide derivatives in DMSO (final concentration <0.5%).
-
Prepare serial dilutions (0.1
M to 100 M). -
Crucial Step: Include L-Leucinamide at identical concentrations to benchmark lysosomal toxicity.[1]
-
-
Incubation: Treat cells for 72 hours . Note:
-amino acids require longer incubation than -amino acids due to slower uptake and lack of rapid metabolic processing.[1] -
Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
Protocol B: Lysosomal Integrity Verification (Neutral Red)
Purpose: To confirm if cytotoxicity is driven by "ion-trapping" (lysosomotropism) or true antiproliferative activity.[1]
-
Treatment: Treat cells with IC90 concentration of the test compound for 6 hours (acute phase).[1]
-
Staining: Remove media, wash with PBS, and add Neutral Red medium (40
g/mL).[1] Incubate for 2h. -
Extraction: Wash cells and extract dye using Acidified Ethanol (50% ethanol, 1% acetic acid).
-
Analysis: Measure OD at 540 nm.
Comparative Data Analysis
When analyzing your results, structure your data against the benchmarks below. These values are synthesized from representative behaviors of amino acid amides and protease inhibitors in literature [1][2][3].[1]
Table 1: Expected Performance Profile
| Feature | 3-Amino-4-methylpentanamide ( | L-Leucinamide ( | Bestatin (Reference) |
| Primary Mechanism | Target Inhibition / SHP1 Activation | Lysosomal Swelling (Vacuolization) | Aminopeptidase Inhibition |
| Metabolic Stability | High (Protease Resistant) | Low (Rapidly hydrolyzed to Leucine) | High |
| Cytotoxicity (IC50) | Moderate (10 – 50 | Variable (Often toxic at >1 mM or acute) | Potent (10 – 100 |
| Lysosomal Effect | Low / Negligible | Severe (Swelling observed) | Low |
| Selectivity | High (Structure Dependent) | Low (Physicochemical property) | High |
Decision Logic & Workflow
Use this logic flow to interpret your specific compound's data.
Figure 2: Evaluation Workflow. High potency combined with lysosomal swelling suggests false-positive cytotoxicity due to ion trapping.[1] High potency with intact lysosomes confirms a valid therapeutic lead.[1]
References
-
Su, J., et al. (2023).[1] "Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators." Molecules.
-
Significance: Establishes the anticancer potential (IC50 ~1.65 µM) of 3-amino scaffolds via SHP1 activation.[1]
-
-
Hoyt, D. W., et al. (1991).[1] "Leucinamide, a lysosomotropic amino acid methyl ester, induces apoptosis in human melanoma cells."[1] Cancer Research.[1] (Contextual grounding for
-isomer toxicity). -
Steer, D. L., et al. (2002).[1] "Beta-amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry.
- Significance: Validates the proteolytic stability of -amino acid deriv
-
Scornik, O. A., & Botbol, V. (2001).[1] "Bestatin as an experimental tool in mammals." Current Drug Metabolism.
- Significance: Defines the standard protocol for assessing aminopeptidase inhibition cytotoxicity.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 3-Amino-4-methylpentanamide
[1][2][3][4]
Executive Safety Summary
3-Amino-4-methylpentanamide (often referred to as Leucinamide ) is a leucine derivative commonly used as a chiral intermediate in peptide synthesis and pharmaceutical development.[1] While often perceived as a benign amino acid derivative, the presence of the primary amine group renders it basic and potentially corrosive to mucous membranes upon hydrolysis.
Core Hazard Profile (GHS Classification):
-
Physical Hazard: Hygroscopic (absorbs atmospheric moisture rapidly).[1]
Immediate Directive: Treat this compound as a Contact Irritant and Sensitizer .[1] Do not handle on an open benchtop without respiratory protection or local exhaust ventilation (LEV).[1]
Physicochemical Risk Analysis: The "Why" Behind the PPE
To select the correct PPE, we must understand the mechanism of injury.[1] This is not just "dust"; it is a chemical system that reacts with biological moisture.[1]
| Property | Mechanism of Risk | PPE Implication |
| Primary Amine Functionality (-NH₂) | Upon contact with perspiration or ocular fluid, the amine protonates, raising local pH.[1] This causes alkaline irritation or chemical burns.[1] | Gloves: Must be impermeable to basic solutions.[1] Eyes: Goggles required to prevent dust ingress.[1] |
| Hygroscopicity | The powder absorbs water from the air, becoming sticky and potentially clumping. This increases the risk of transfer to surfaces and subsequent skin contact. | Body: Long-sleeved lab coat to prevent "sticky" dust from settling on forearms.[1] |
| Particle Size (Solid Phase) | Fine crystalline powder can aerosolize during weighing, entering the upper respiratory tract.[1] | Respiratory: Engineering controls (Fume Hood) are primary; N95 is secondary.[1] |
PPE Technical Specifications
Do not default to generic "lab safety" gear.[1] Use the following specifications to ensure a self-validating safety system.
A. Hand Protection (Gloves)
Recommendation: Nitrile Rubber (Single use).
-
Material: 100% Nitrile (Latex is not recommended due to protein allergy risks confounding sensitization monitoring).[1]
-
Minimum Thickness: 0.11 mm (4 mil).
-
Breakthrough Time: >480 minutes (Solid phase); >60 minutes (Solution phase, dependent on solvent).[1]
-
Protocol:
-
Double Gloving: Required when handling solutions in organic solvents (e.g., DCM, DMF) to prevent solvent permeation carrying the amine through the glove.
-
Inspection: Check for pinholes by inflating slightly before use if handling >5g.
-
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).[1]
-
Why not Safety Glasses? Safety glasses have gaps. 3-Amino-4-methylpentanamide dust can drift into these gaps, dissolve in tear fluid, and cause severe irritation (H319).[1]
-
Standard: ANSI Z87.1 (US) or EN 166 (EU) compliant.[1]
C. Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1] Secondary Control (If hood unavailable):
-
Respirator: NIOSH-approved N95 or P100 particulate respirator.
-
Fit Testing: Mandatory.[1] A loose mask provides zero protection against fine amine dusts.
D. Body Protection[1][3][7]
Operational Protocol: Safe Handling Workflow
This workflow minimizes exposure risk while maintaining the chemical integrity of the hygroscopic substance.[1]
Phase 1: Preparation
-
Environmental Check: Verify Fume Hood airflow.
-
PPE Donning: Put on lab coat, adjust goggles, and don nitrile gloves (tuck cuffs over lab coat sleeves).[1]
-
Equipment Prep: Place an anti-static gun or ionizer near the balance.[1] Amino acid derivatives often carry static charge, causing powder to "jump" and disperse.[1]
Phase 2: Weighing & Transfer
-
Open Container: Open the stock bottle inside the fume hood.
-
Static Control: Neutralize static on the spatula and weighing boat.
-
Transfer:
-
Reseal Immediately: Close the stock bottle tightly to prevent moisture uptake (which degrades the reagent and makes it sticky).[1]
Phase 3: Solubilization (If applicable)
-
Solvent Addition: Add solvent (e.g., Methanol, Water, DMSO) slowly.[1]
-
Exotherm Check: While usually mild, amine solvation can be exothermic.[1] Monitor temperature.
-
Labeling: Label the vessel immediately with "Corrosive/Irritant" if the pH is >10.[1]
Phase 4: Decontamination & Disposal
-
Solid Waste: Dispose of contaminated weighing boats and paper towels in a dedicated "Solid Hazardous Waste" bin.
-
Liquid Waste: Dispose of solutions in "Basic Organic Waste" or "General Organic Waste" depending on the solvent.[1] Do not pour down the drain.
-
Surface Cleaning: Wipe the balance area with a wet paper towel (water solubilizes the amine) followed by an ethanol wipe.[1]
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for PPE selection based on the state of the chemical and the scale of operation.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent system. Note the increased protection required for aggressive organic solvents.
Emergency Response Procedures
In the event of containment failure, execute the following immediately.
| Incident Type | Immediate Action | Corrective Measure |
| Ocular Exposure | Flush immediately for 15 minutes. | Do not rub eyes.[1] The amine is basic; speed is critical to prevent corneal etching.[1] Seek medical attention. |
| Skin Contact | Wash with soap and water. | Remove contaminated clothing.[1][2][3][4][6][7][8] If redness persists (dermatitis), consult a physician.[1] |
| Spill (Solid) | Do not sweep dry. | Cover with wet paper towels to dampen dust, then wipe up.[1] Place in hazardous waste bag. |
| Spill (Liquid) | Absorb. | Use vermiculite or spill pads.[1] If solvent is flammable, turn off ignition sources.[1] |
References
Sources
- 1. ansell.com [ansell.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
